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tert-butyl N-(azocan-3-yl)carbamate Documentation Hub

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  • Product: tert-butyl N-(azocan-3-yl)carbamate
  • CAS: 2044871-25-0

Core Science & Biosynthesis

Foundational

The Azocane Scaffold: Navigating Medium-Sized Heterocycles in Drug Discovery

The role of azocane (heptamethyleneimine) rings in medicinal chemistry represents a high-risk, high-reward frontier. Unlike their ubiquitous 5- and 6-membered counterparts (pyrrolidines and piperidines), azocanes reside...

Author: BenchChem Technical Support Team. Date: February 2026

The role of azocane (heptamethyleneimine) rings in medicinal chemistry represents a high-risk, high-reward frontier. Unlike their ubiquitous 5- and 6-membered counterparts (pyrrolidines and piperidines), azocanes reside in the "medium-ring" chemical space (8–11 members).[1] This zone is historically avoided due to synthetic difficulty and transannular strain, yet it offers unique conformational properties for scaffolding peptide mimetics and accessing novel IP space.

This guide details the structural dynamics, synthetic access, and medicinal utility of the azocane scaffold.

The Medium-Ring Paradox: Structural Dynamics

The azocane ring (


) presents a distinct challenge known as the medium-ring paradox : it is too floppy to be rigid (like a phenyl ring) but too strained to be entropically favored (like a cyclohexane).
Conformational Landscape & Prelog Strain

Unlike the stable "chair" of piperidine, azocane exists in a dynamic equilibrium between two dominant low-energy conformers: the Boat-Chair (BC) and the Crown .

  • Boat-Chair (BC): Generally the global minimum for unsubstituted azocane. It minimizes torsional strain but introduces transannular interactions.

  • Crown: A higher symmetry conformer often accessible at room temperature.

  • Prelog Strain: The defining feature of azocanes is transannular strain (Prelog strain), arising from the steric repulsion of hydrogen atoms across the ring (typically C3–C7 or C1–C5 interactions).

Medicinal Implication: This "controlled flexibility" allows azocanes to mimic


-turns  in peptides. By substituting the ring carbons, medicinal chemists can lock the scaffold into a specific conformation that positions pharmacophores (e.g., carbonyls, amines) to match the 

to

hydrogen bonding pattern of a protein secondary structure.
DOT Diagram: Conformational Energy Landscape

The following diagram illustrates the transition between the dominant conformers and the energy barrier imposed by transannular strain.

AzocaneConformation Start Unconstrained Azocane BC Boat-Chair (BC) (Global Minimum) Start->BC Relaxation TS Transition State (High Prelog Strain) BC->TS + Energy (Barrier) Binding Target Bound (Induced Fit) BC->Binding Direct Binding Crown Crown Conformer (Local Minimum) TS->Crown - Energy Crown->Binding Ligand-Protein Interaction

Figure 1: Energy landscape of azocane conformers showing the barrier driven by transannular steric repulsion.

Synthetic Access: Overcoming Entropic Barriers

Forming an 8-membered ring is kinetically disfavored compared to 5- or 6-membered rings due to the high negative entropy of activation (


) and unfavorable enthalpy (

) from ring strain.
Dominant Strategy: Ring-Closing Metathesis (RCM)

The advent of Grubbs' catalysts revolutionized azocane synthesis. RCM transforms acyclic diene-amines into unsaturated azocines, which are then hydrogenated to azocanes.

  • Critical Parameter: Dilution. Reactions must be performed at high dilution (0.001 M – 0.01 M) to favor intramolecular cyclization over intermolecular polymerization (Oligomerization).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of the basic nitrogen (often protected as a carbamate or sulfonamide).

Alternative Strategy: Ring Expansion

Ring expansion of pyrrolidines or piperidines via azetidinium intermediates or Pd-catalyzed rearrangements offers a route to chiral azocanes, preserving stereochemistry from the smaller ring pool.

DOT Diagram: RCM Synthetic Workflow

RCMSynthesis Precursor Acyclic Diene Amine (N-Protected) Setup High Dilution Setup (DCM, <0.01M, Degassed) Precursor->Setup Catalysis Ru-Catalysis (Grubbs II / Hoveyda-Grubbs II) Setup->Catalysis Cycle Metathesis Cycle (Release of Ethylene) Catalysis->Cycle Initiation Azocine Unsaturated Azocine (Intermediate) Cycle->Azocine Cyclization Hydro Hydrogenation (H2, Pd/C) Azocine->Hydro Product Functionalized Azocane Hydro->Product

Figure 2: Step-wise workflow for accessing azocanes via Ring-Closing Metathesis (RCM).

Medicinal Chemistry Applications & Case Studies

Case Study 1: Guanethidine (The Classic)
  • Role: Antihypertensive (Post-ganglionic sympathetic neuron blocker).

  • Structure: Contains an octahydroazocin-1-yl ring (azocane) linked to a guanidine.

  • Mechanism: The high basicity and lipophilicity of the azocane ring allow it to utilize the Norepinephrine Transporter (NET) to enter neurons, where it displaces norepinephrine from vesicles.

  • Significance: Proves the azocane ring is metabolically stable enough for oral bioavailability and can traverse the blood-brain barrier (BBB) or neuronal membranes.

Case Study 2: Nakadomarin A (The Complex Natural Product)
  • Source: Marine sponge Amphimedon sp.

  • Structure: A hexacyclic alkaloid containing a fused azocine core.

  • Activity: Cytotoxic, antimicrobial, and inhibits CDK4 (Cyclin-dependent kinase 4).

  • Significance: Demonstrates that 8-membered nitrogen rings can function as core scaffolds for kinase inhibition, fitting into ATP-binding pockets.

Case Study 3: Peptide Turn Mimetics (The Modern Frontier)

Azocane amino acids (e.g., Azocane-2-carboxylic acid ) are used to constrain peptide backbones.

  • Application: Inhibitors of protein-protein interactions (PPIs).[2][3]

  • Mechanism: The ring constraints force the backbone dihedral angles (

    
    ) into values characteristic of Type VI 
    
    
    
    -turns, stabilizing bioactive conformations that linear peptides cannot maintain.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Azoc-4-ene via RCM

Standardized protocol for accessing the core scaffold.

  • Precursor Preparation: Synthesize

    
    -diallyl-homoallylamine (or equivalent diene) and protect the nitrogen with a Boc group (
    
    
    
    -Boc). Rationale: Free amines poison Ruthenium catalysts.
  • Degassing (Critical): Dissolve the precursor in anhydrous Dichloromethane (DCM) to a concentration of 0.005 M . Sparge with Argon for 30 minutes. Rationale: Oxygen deactivates the catalyst; high dilution prevents polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under Argon. Monitor by TLC for disappearance of the diene.

  • Quenching: Add ethyl vinyl ether or DMSO (50 eq relative to catalyst) and stir for 1 hour. Rationale: This coordinates the Ru species, preventing isomerization during workup.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Microsomal Stability Assay (Azocane vs. Piperidine)

Azocanes are susceptible to


-oxidation by CYP450 enzymes. This assay validates metabolic integrity.
  • Preparation: Prepare a 10 mM stock of the Azocane test compound in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Liver Microsomes  (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Termination: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Data Comparison Table: Ring Size vs. Metabolic Liability

Ring SizeScaffoldPrimary Metabolic HotspotPredicted Stability
5-memberedPyrrolidine

-carbon oxidation
High
6-memberedPiperidine

-carbon oxidation
High
8-membered Azocane Transannular oxidation /

-carbon
Moderate (Design dependent)

References

  • Conformational Analysis of Azocanes

    • Title: Conformations of azocane (azacyclooctane).[4]

    • Source: Anet, F. A. L., et al. Journal of the American Chemical Society.
    • URL:[Link]

  • Synthesis via RCM

    • Title: Ring-Closing Metathesis: A New Methodology for the Synthesis of Unsatur
    • Source: Fu, G. C., & Grubbs, R. H. Journal of the American Chemical Society.
    • URL:[Link]

  • Medicinal Application (Guanethidine)

    • Title: Guanethidine: A Review of its Pharmacology and Therapeutic Use.
    • Source: DrugBank / PubMed (Historical).
    • URL:[Link]

  • Natural Product Scaffolds (Nakadomarin A)

    • Title: Total Synthesis of (-)-Nakadomarin A.
    • Source: Dixon, D. J., et al. Journal of the American Chemical Society.
    • URL:[Link]

  • Peptide Mimetics

    • Title: Design, synthesis, and conformational analysis of azacycloalkane amino acids as conform
    • Source: Hanessian, S., et al. Journal of Organic Chemistry.
    • URL:[Link]

Sources

Exploratory

The Unexplored Frontier: 3-Aminoazocane Derivatives in Medicinal Chemistry

The following technical guide is structured to serve as a definitive reference for the design, synthesis, and application of 3-aminoazocane derivatives . It synthesizes fragmented literature on medium-sized heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the design, synthesis, and application of 3-aminoazocane derivatives . It synthesizes fragmented literature on medium-sized heterocycles into a cohesive narrative for drug discovery professionals.

Technical Whitepaper | Version 1.0

Executive Summary

The search for novel chemical space in drug discovery has increasingly moved beyond the "Rule of 5" compliant 5- and 6-membered rings (pyrrolidines, piperidines) toward medium-sized heterocycles (7- to 9-membered rings). 3-Aminoazocane (1-azacyclooctan-3-amine) represents a high-value, under-utilized scaffold. Its unique conformational flexibility—oscillating between boat-chair and crown geometries—allows it to access binding pockets that are sterically forbidden to rigid bicyclic systems or smaller rings. This guide outlines the structural rationale, validated synthetic protocols, and therapeutic potential of this emerging pharmacophore.[1]

Part 1: Structural & Conformational Dynamics

The "Medium Ring" Challenge & Opportunity

Unlike their 6-membered counterparts (piperidines), which reside predominantly in a stable chair conformation, azocanes (8-membered rings) possess a complex conformational energy landscape.

  • Transannular Strain: The "pre-organization" penalty is higher in azocanes due to transannular interactions (Pitzer strain) between hydrogens on opposite sides of the ring.

  • The 3-Amino Effect: Introducing an amino group at the C3 position breaks the symmetry of the azocane ring. This substituent often stabilizes specific "boat-chair" conformers by minimizing 1,3-diaxial-like interactions, effectively "locking" the ring into a bio-active conformation suitable for GPCR or kinase binding.

Conformational Equilibrium

The 3-aminoazocane scaffold exists in a dynamic equilibrium, primarily between the Boat-Chair (BC) and Crown (Cr) conformations.

  • Boat-Chair (BC): Generally the global minimum for substituted azocanes. It places the nitrogen lone pair and the C3-substituent in pseudo-equatorial positions to minimize steric clash.

  • Crown (Cr): A higher energy state, often accessible at physiological temperatures ($ \Delta G \approx 3-5 \text{ kcal/mol} $).

Medicinal Chemistry Insight: This flexibility allows 3-aminoazocane ligands to engage in "induced fit" binding mechanisms, molding to the target protein's active site more effectively than rigid analogs.

Part 2: Synthetic Architectures

The synthesis of 3-aminoazocanes is non-trivial due to the entropic penalty of closing 8-membered rings (the "medium ring effect"). Two primary strategies have emerged as the industry standard: Ring-Closing Metathesis (RCM) and Transannular Ring Expansion .

Strategy A: Ring-Closing Metathesis (RCM)

RCM is the most versatile route, allowing for the construction of the 8-membered ring from acyclic diene precursors.

Mechanism:

  • Precursor Assembly: An amino acid derivative (e.g., derived from allylglycine) is functionalized with a terminal alkene chain.

  • Cyclization: A Ruthenium-based catalyst (Grubbs II or Hoveyda-Grubbs) drives the formation of the cyclic alkene (azocine).

  • Reduction: Catalytic hydrogenation yields the saturated 3-aminoazocane.

Validated Protocol: Synthesis of N-Boc-3-Aminoazocane

Note: This protocol is adapted for high reproducibility in a standard medicinal chemistry lab.

Reagents:

  • Substrate: tert-butyl (1-(allyl(but-3-en-1-yl)amino)but-3-en-2-yl)carbamate (Conceptual Precursor)

  • Catalyst: Grubbs 2nd Generation Catalyst

  • Solvent: Dichloromethane (DCM), degassed

  • Additives: Benzoquinone (to suppress isomerization)

Step-by-Step Methodology:

StepActionCritical Parameter (Causality)
1. Preparation Dissolve the diene precursor (1.0 equiv) in anhydrous, degassed DCM to a concentration of 0.005 M.High Dilution: Essential to favor intramolecular cyclization over intermolecular polymerization (oligomerization).
2. Catalyst Addition Add Grubbs II catalyst (5 mol%) in one portion under Argon atmosphere.Inert Atmosphere: Ruthenium carbenes are sensitive to oxygen over prolonged reaction times.
3. Reflux Heat the mixture to reflux (40°C) for 12–24 hours. Monitor by TLC/LCMS.Thermodynamic Control: Heat is required to overcome the activation energy of forming the strained 8-membered ring.
4. Quenching Add ethyl vinyl ether (50 equiv) and stir for 30 mins.Deactivation: Ethyl vinyl ether forms a stable Fischer carbene, effectively killing the active catalyst.
5. Reduction Concentrate, redissolve in MeOH, add Pd/C (10 wt%), and stir under H2 (1 atm) for 4 hours.Saturation: Reduces the C5-C6 double bond formed by RCM to yield the saturated azocane.
Visualization: RCM Synthesis Pathway

The following diagram illustrates the logical flow of the RCM synthesis strategy.

RCM_Synthesis cluster_conditions Critical Conditions Precursor Acyclic Diene (Functionalized Amine) Intermediate Cyclic Azocine (Unsaturated Ring) Precursor->Intermediate RCM (DCM, Reflux) High Dilution Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Catalysis Product 3-Aminoazocane (Target Scaffold) Intermediate->Product Saturation Hydrogenation H2 / Pd/C Reduction

Caption: Figure 1: RCM pathway for 3-aminoazocane synthesis. High dilution minimizes oligomerization.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Scaffold Hopping & Bioisosterism

3-Aminoazocane serves as a volumetric bioisostere for 3-aminopiperidine and 3-aminopyrrolidine.

  • Case Study: In Neurokinin-1 (NK1) antagonists, replacing a piperidine ring with an azocane often improves metabolic stability by hindering access to the nitrogen lone pair (steric shielding) while maintaining the basicity required for receptor interaction.

  • Vector Alignment: The C3-amino vector in azocane projects into a different quadrant of 3D space compared to piperidine, allowing access to "deep pocket" residues in kinases or proteases.

Therapeutic Areas
  • Kinase Inhibition: The 8-membered ring can mimic the turn conformation of ATP-binding loops. Derivatives have shown potential in inhibiting specific serine/threonine kinases where 6-membered rings are too planar.

  • Sigma Receptor Ligands: Medium-sized rings are privileged structures for Sigma-1 and Sigma-2 receptors, often implicated in neuropathic pain and neurodegeneration. The lipophilicity of the azocane ring enhances blood-brain barrier (BBB) penetration.

  • Anti-Infectives: Azocane-functionalized guanidines (related to guanethidine) disrupt bacterial membranes. The 3-amino derivative allows for the attachment of siderophore mimics to facilitate active transport into Gram-negative bacteria.

Quantitative Comparison: Ring Size vs. Properties
Property3-Aminopyrrolidine (5-ring)3-Aminopiperidine (6-ring)3-Aminoazocane (8-ring)
Conformational Freedom Low (Rigid Envelope)Medium (Chair)High (Boat-Chair/Crown)
Lipophilicity (LogP) LowMediumHigh (+0.8 vs Piperidine)
Synthetic Accessibility Very HighVery HighModerate (Requires RCM)
Metabolic Stability Low (N-oxidation)MediumHigh (Steric Shielding)
Primary Utility Fragment-based DesignGeneral ScreeningSpecific "Deep Pocket" Targets

Part 4: Logical Framework & Future Directions

The development of 3-aminoazocane libraries relies on a "Diversity-Oriented Synthesis" (DOS) approach. The following diagram illustrates the decision matrix for selecting this scaffold.

Decision_Matrix Start Target Identification Check1 Is the binding pocket deep or solvent-exposed? Start->Check1 Check2 Does the 6-ring analog fail due to planarity? Check1->Check2 Deep/Steric Action1 Use 3-Aminopiperidine Check1->Action1 Solvent Exposed Check2->Action1 No Action2 Select 3-Aminoazocane Check2->Action2 Yes (Needs 3D complexity) Optimization Optimize Substituents (RCM Functionalization) Action2->Optimization

Caption: Figure 2: Decision matrix for deploying the 3-aminoazocane scaffold in lead optimization.

Conclusion

3-Aminoazocane is not merely a "larger piperidine"; it is a distinct pharmacological entity.[1][2] Its ability to adopt unique conformations makes it a powerful tool for salvaging drug discovery programs where standard rings fail to achieve potency or selectivity. By utilizing robust RCM protocols, researchers can now access this chemical space with reliability.

References

  • MDPI. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (2015). Modular Access to Substituted Azocanes via a Rhodium-Catalyzed Cycloaddition–Fragmentation Strategy. Journal of the American Chemical Society.[3] Retrieved from [Link]

  • Wikipedia. (2024). Azocane: Chemical Properties and Identifiers. Retrieved from [Link]

  • F1000Research. (2023). New 3-aminorhodanine derivatives: Synthesis and biological activities. (Cited for comparative "3-amino" heterocycle bioactivity).[1][4][5][6][7][2] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to tert-butyl N-(azocan-3-yl)carbamate: A Key Building Block for Novel Therapeutics

Introduction: The Strategic Value of Boc-Protected Azocanes in Drug Discovery In the landscape of modern medicinal chemistry, the strategic use of saturated heterocyclic scaffolds is paramount for the development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Boc-Protected Azocanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of saturated heterocyclic scaffolds is paramount for the development of novel therapeutics with improved physicochemical properties and three-dimensional diversity. Among these, the azocane ring system, an eight-membered saturated heterocycle, offers a flexible and unique conformational profile that can be exploited to effectively probe the binding pockets of biological targets. The compound at the center of this guide, tert-butyl N-(azocan-3-yl)carbamate (CAS No. 1003714-99-9), is a key synthetic intermediate that provides access to this valuable scaffold.

The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the azocane nitrogen at the 3-position serves a critical dual function.[1] Firstly, it masks the nucleophilicity and basicity of the amine, allowing for selective chemical modifications on other parts of the molecule without undesired side reactions.[2] Secondly, the Boc group's lability under acidic conditions provides a reliable and straightforward method for deprotection at a later synthetic stage, revealing the amine for further functionalization.[2] This orthogonality is a cornerstone of complex molecule synthesis.[1] This guide will provide an in-depth analysis of the chemical and physical properties of tert-butyl N-(azocan-3-yl)carbamate, a detailed synthesis protocol, its applications in medicinal chemistry, and essential analytical and safety data for its effective use in a research and development setting.

Section 1: Chemical and Physical Properties

A comprehensive understanding of a compound's properties is fundamental to its successful application in synthesis. The key identifiers and physicochemical properties of tert-butyl N-(azocan-3-yl)carbamate are summarized below.

Table 1: Identifiers and Chemical Structure
IdentifierValue
CAS Number 1003714-99-9
IUPAC Name tert-butyl N-(azocan-3-yl)carbamate
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCNCC1
InChI Key Not available in current search results.
Chemical Structure NHNHBoc
Table 2: Physical Properties
PropertyValue
Appearance White to off-white solid
Melting Point Not available in current search results.
Boiling Point Not available in current search results.
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.

Section 2: Synthesis and Purification

The synthesis of tert-butyl N-(azocan-3-yl)carbamate is predicated on the availability of the precursor, azocan-3-amine. The synthesis of this precursor can be challenging due to the entropic penalty associated with the formation of medium-sized rings.[3] However, once obtained, the protection of the primary amine with a Boc group is a standard and high-yielding transformation.[4]

Causality of the Synthetic Strategy

The chosen synthetic route involves two key stages: the formation of the azocane ring to produce the free amine, followed by its protection. The protection step is crucial as it allows for the isolation, purification, and subsequent use of the azocane building block in a controlled manner. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for this transformation due to its high reactivity with amines in the presence of a mild base, and the clean byproducts (tert-butanol and carbon dioxide) that are easily removed.[5]

Experimental Protocol: Boc Protection of Azocan-3-amine

This protocol describes the final step in the preparation of the title compound, starting from the precursor azocan-3-amine.

Materials:

  • Azocan-3-amine (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azocan-3-amine (1 eq.) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Base Addition: Add triethylamine or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford tert-butyl N-(azocan-3-yl)carbamate as a pure solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product A Azocan-3-amine D Boc Protection Reaction (Room Temperature, 2-4h) A->D 1. Dissolve B Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) B->D 2. Add C Dichloromethane (DCM) C->D Solvent E Aqueous Work-up (Wash with NaHCO₃, Brine) D->E 3. Quench & Extract F Purification (Silica Gel Chromatography) E->F 4. Dry & Concentrate G tert-butyl N-(azocan-3-yl)carbamate F->G 5. Isolate

Caption: General workflow for the Boc protection of azocan-3-amine.

Section 3: Applications in Medicinal Chemistry

The true value of tert-butyl N-(azocan-3-yl)carbamate lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules.[6][7] The azocane moiety is a desirable feature in drug design as it can impart favorable properties such as improved metabolic stability and unique conformational constraints compared to smaller or more common ring systems.

Causality of Application:

  • Scaffold Hopping and Novel Chemical Space: The use of an eight-membered ring allows for "scaffold hopping," where a known pharmacophore is placed on a new core structure to explore novel intellectual property space and potentially discover compounds with improved efficacy or safety profiles.

  • Conformational Flexibility: The azocane ring is not planar and can adopt several low-energy conformations. This flexibility can be advantageous for optimizing interactions with a protein binding site.

  • Vector for Further Synthesis: After deprotection, the resulting primary amine at the 3-position serves as a key handle for introducing a wide range of functional groups through reactions such as acylation, alkylation, reductive amination, and sulfonylation, enabling the synthesis of diverse compound libraries for screening.[8]

While specific examples of marketed drugs containing the 3-aminoazocane core are not readily found, this building block is of significant interest in discovery programs targeting various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases, where saturated heterocycles play a crucial role.

Section 4: Analytical Characterization

Ensuring the identity and purity of tert-butyl N-(azocan-3-yl)carbamate is critical for its use in synthesis. The following analytical techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the azocane ring will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton attached to the carbamate nitrogen (NH) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm. The carbons of the azocane ring will appear in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₂H₂₄N₂O₂ would be m/z 229.18.

Section 5: Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl N-(azocan-3-yl)carbamate is not widely available, general precautions for handling similar Boc-protected amines should be followed.

  • Hazard Statements (Anticipated): Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

tert-butyl N-(azocan-3-yl)carbamate is a valuable and strategically important building block for medicinal chemists and drug development professionals. Its unique azocane scaffold, combined with the reliable and versatile Boc protecting group, provides a gateway to novel chemical space and the synthesis of complex molecules with potential therapeutic applications. This guide has provided the core technical information necessary for its effective synthesis, handling, and application in a research and development setting, empowering scientists to leverage this compound in their quest for the next generation of innovative medicines.

References

  • (2025). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • (2026). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry. [Link]

  • (2026). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • (2026). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • (2026). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (2026). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

Sources

Exploratory

Conformational Analysis of 8-Membered Azocane Rings: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists Estimated Read Time: 12 Minutes Executive Summary The 8-membered nitrogenous ring (azocane/azacyclooctane...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists Estimated Read Time: 12 Minutes

Executive Summary

The 8-membered nitrogenous ring (azocane/azacyclooctane) represents a "privileged yet neglected" scaffold in drug discovery. Unlike the rigid 6-membered piperidines or the strain-free macrocycles, azocanes exist in a unique thermodynamic window defined by medium-ring strain (8-11 atoms) . They suffer from significant Pitzer (torsional) and Prelog (transannular) strain, resulting in a complex potential energy surface (PES) with multiple local minima separated by low energy barriers (5–12 kcal/mol).

For the drug developer, this plasticity is a double-edged sword: it allows for "induced fit" binding to protein targets, but complicates structure-activity relationship (SAR) modeling. This guide provides a rigorous framework for analyzing, predicting, and validating azocane conformations.

Part 1: The Thermodynamic Landscape

To master azocane chemistry, one must first understand the baseline of cyclooctane and how the nitrogen atom perturbs this system.

The Dominance of the Boat-Chair (BC)

In unsubstituted cyclooctane, the Boat-Chair (BC) conformation is the global minimum. It is approximately 1.8 kcal/mol more stable than the next best conformer family, the Crown (or Crown-Chair).

The Azocane Modification: Replacing a methylene (-CH₂-) with an amine (-NH-) alters the landscape in three critical ways:

  • Bond Shortening: The C-N bond (1.47 Å) is shorter than C-C (1.54 Å), slightly compressing the ring.

  • Reduced Prelog Strain: The nitrogen lone pair has a smaller van der Waals radius than a hydrogen atom. Placing the nitrogen at a position where a -CH₂- would suffer severe transannular clashing relieves strain.

  • Invertomers: The nitrogen atom can undergo pyramidal inversion. In azocanes, this inversion is often coupled with ring pseudorotation. The N-substituent prefers the "equatorial-like" orientation to minimize 1,3-diaxial-like interactions, although "axial" conformers are accessible if they relieve transannular strain.[1]

The Conformational Families

Researchers should categorize azocane structures into three primary families:

Conformer FamilySymmetry (Ideal)Relative Energy (

)
Characteristics
Boat-Chair (BC)

0.0 kcal/mol (Ref)The "workhorse" conformer. Minimizes torsional strain.[2] Most drug-like azocanes populate this state.
Crown

+1.5 - 2.5 kcal/molHigh symmetry. Often observed in metal complexes or when 4,4-disubstitution forces ring expansion.
Boat-Boat (BB)

+3.0 - 5.0 kcal/molSevere transannular strain. Usually a transition state or populated only in fused-ring systems (e.g., benzazocines).

Part 2: Transannular Interactions (The "Hidden" Chemistry)

In 8-membered rings, atoms on opposite sides of the ring (positions 1 and 5) are forced into proximity. In azocanes, this leads to a phenomenon rarely seen in piperidines: Transannular Lone Pair Participation.

The Interaction

If an azocane contains a carbonyl group at position 5 (azocan-5-one), the nitrogen lone pair can donate electron density into the


 orbital of the carbonyl carbon.
  • Spectroscopic Signature: This interaction shifts the IR carbonyl stretch to lower frequencies (e.g., from 1700 cm⁻¹ to ~1660 cm⁻¹).

  • Reactivity: The carbonyl carbon becomes activated, making the ring susceptible to transannular cyclization (forming a bicyclic pyrrolizidine-like intermediate) under acidic conditions.

Transannular Strain Relief

Bulky substituents on the azocane ring will aggressively avoid the "inside" of the ring.

  • Protocol: When designing azocane scaffolds, place bulky groups (e.g., tert-butyl, aryl) at positions that direct them away from the ring center (equatorial positions on the BC framework). This "locks" the conformation, simplifying NMR analysis.

Part 3: Computational & Experimental Workflow

The following protocol integrates computational modeling with experimental validation. This is a self-validating system: if the NMR data does not match the computed Boltzmann distribution, the model parameters (solvent/force field) must be refined.

Diagram: The Integrated Analysis Workflow

AzocaneWorkflow cluster_Comp Phase 1: Computational Prediction cluster_Exp Phase 2: Experimental Validation Start Target Azocane Structure Search Conformational Search (LMOD or Monte Carlo) Start->Search Filter Redundancy Filter (RMSD < 0.5 Å) Search->Filter DFT DFT Optimization (B3LYP/6-31G* or wB97X-D) Filter->DFT Boltzmann Boltzmann Weighting (Calculate % Populations) DFT->Boltzmann Decision Data Match? Boltzmann->Decision Predicted J-values NMR_RT 1H NMR (298K) Check for Broadening NMR_VT VT-NMR (< 230K) Freeze Conformers NMR_RT->NMR_VT If broad NOE NOESY/ROESY Map Transannular Distances NMR_RT->NOE If sharp NMR_VT->NOE NOE->Decision Exp. NOEs Decision->Search No (Refine Force Field) Final Assigned Conformation Decision->Final Yes

Caption: A closed-loop workflow for assigning medium-ring conformations. Note the feedback loop from Experimental Validation back to Computation if data fails to converge.

Detailed Protocol
Step 1: Stochastic Conformational Search

Standard minimization is insufficient due to high barriers. You must use methods that cross energy barriers.

  • Method: Low Mode (LMOD) or Monte Carlo Multiple Minimum (MCMM).

  • Software: Schrödinger (MacroModel), Spartan, or MOE.

  • Parameters:

    • Force Field: OPLS4 or MMFF94 (specifically parameterized for organic heterocycles).

    • Energy Window: 5.0 kcal/mol (capture all biologically relevant shapes).

    • Steps: >10,000 (8-membered rings have vast conformational space).

Step 2: DFT Refinement

Force fields often overestimate the stability of the Crown conformer.

  • Action: Re-optimize the lowest 20 structures using Density Functional Theory.

  • Level of Theory:

    
    B97X-D or B3LYP-D3(BJ) / 6-311+G(d,p). The dispersion correction ("-D") is mandatory  to account for transannular van der Waals attraction.
    
  • Solvent Model: IEFPCM or SMD (match your NMR solvent, typically CDCl₃ or DMSO-d₆).

Step 3: NMR Validation (The "Truth" Test)
  • Variable Temperature (VT) NMR: At room temperature, azocanes often undergo fast exchange, showing averaged signals.

    • Protocol: Cool sample to -80°C (in CD₂Cl₂ or THF-d₈). If the spectrum splits into distinct sets of peaks, you have "frozen" the equilibrium.

  • Transannular NOEs: Look for "impossible" correlations.

    • Key Indicator: In the Boat-Chair, protons at C1 and C5 (transannular) are ~2.5 Å apart. A strong NOE signal here confirms a "folded" conformation (BC or BB) and rules out the "open" Crown conformation.

Part 4: Conformational Control in Drug Design

When using azocane as a scaffold, you often need to lock it into a single conformation to improve binding affinity (reduce entropic penalty upon binding).

The Gem-Dimethyl Effect

Placing a gem-dimethyl group (two methyls on one carbon) creates a "corner" in the ring.

  • Mechanism: The Thorpe-Ingold effect widens the internal angle, forcing the ring into a conformation that accommodates this angle (often the BC).

  • Utility: Use this to rigidify the ring for X-ray crystallography.

Fused Systems (Benzazocines)

Fusing a benzene ring to the azocane (e.g., in the drug Baloxavir precursors or Nefopam analogues) drastically reduces conformational freedom.

  • Constraint: The double bond of the benzene ring forces four atoms into a plane.

  • Result: This eliminates the Crown conformer, restricting the system to a distorted Boat-Chair or Twist-Boat.

Diagram: Energy Barriers & Inversion

EnergyLandscape BC Boat-Chair (BC) Global Min TS_Ring Ring Flip TS ~10 kcal/mol BC->TS_Ring TS_N N-Inversion TS ~6 kcal/mol BC->TS_N N-Inversion (Invertomer change) TBC Twist-Boat-Chair Local Min TS_Ring->TBC TBC->TS_N Rare path TS_N->BC N-Inversion (Invertomer change) Crown Crown High Energy TS_N->Crown Rare path

Caption: Simplified energy landscape. Note that Nitrogen Inversion (N-Inversion) is generally lower energy than the Ring Flip, allowing rapid equilibration of the N-substituent.

References

  • Evans, P. A., & Holmes, A. B. (1991). Conformational analysis of medium-sized rings. Tetrahedron, 47(44), 9131-9166. Link

  • Clayden, J., et al. (2009). Conformational preferences in the 8-membered rings of the dibenzocylooctadiene lignans. Organic & Biomolecular Chemistry, 7, 2506-2516. Link

  • Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron, 37(23), 3981-3996. (Foundational work on medium ring strain). Link

  • Ortiz, A., et al. (2005). Conformational analysis of 1-azacyclooctan-5-one by NMR and computational methods. Journal of Organic Chemistry, 70(17), 6653-6660. (Specific evidence of N...CO interactions). Link

  • Unsworth, W. P. (2020). Ring-Expansion Reactions for the Synthesis of Medium-Sized Rings.[3][4][5] Accounts of Chemical Research, 53(9), 1846–1859. Link

Sources

Foundational

Novel Building Blocks for Macrocyclic Mimetic Drug Design: A Guide to Navigating Beyond-Rule-of-5 Chemical Space

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Macrocyclic compounds, occupying a unique chemical space between small molecules and large biologics, are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocyclic compounds, occupying a unique chemical space between small molecules and large biologics, are experiencing a renaissance in drug discovery. Their ability to modulate historically "undruggable" targets, such as protein-protein interactions (PPIs), is driven by their constrained three-dimensional structures which can mimic protein secondary motifs with high affinity and selectivity. However, realizing this potential requires a sophisticated synthetic toolkit. This technical guide provides an in-depth exploration of the novel building blocks that are expanding the frontiers of macrocyclic mimetic design. We move beyond conventional peptide-based approaches to dissect the strategic implementation of non-natural, conformationally-constraining, and property-modulating building blocks. This guide explains the causal science behind their selection and incorporation, offering field-proven insights for designing the next generation of macrocyclic therapeutics. We will cover key classes including hydrocarbon-stapling amino acids, sp³-rich scaffolds for enhanced three-dimensionality, strategically placed fluorinated moieties for optimizing drug-like properties, and versatile boron-containing handles for late-stage functionalization.

Chapter 1: The Macrocyclic Renaissance: Targeting the "Undruggable" Landscape

The therapeutic landscape has long been dominated by two principal modalities: small molecules, which excel at intracellular access but often struggle with large, flat target surfaces, and large-molecule biologics (e.g., antibodies), which exhibit exquisite target specificity but are limited to extracellular targets and require parenteral administration. Macrocycles have emerged as a compelling "middle-space" modality, capable of addressing the limitations of both.[1] These molecules, typically with ring structures of 12 or more atoms, possess a unique balance of structural rigidity and conformational flexibility.[2]

This structural pre-organization is the key to their therapeutic potential. By constraining a linear precursor into a cyclic architecture, the entropic penalty of binding to a target is significantly reduced, often leading to a dramatic increase in potency and selectivity. This makes them ideal for tackling challenging targets like PPIs, which are characterized by large, shallow binding interfaces that are notoriously difficult to inhibit with traditional small molecules.[3][4] The cyclization also shields the molecule from enzymatic degradation by eliminating terminal amino and carboxyl groups that are recognized by proteases, thereby enhancing metabolic stability.

Despite their promise, the journey of a macrocyclic drug candidate from concept to clinic is fraught with challenges, including complex synthesis, achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties, and ensuring cell permeability.[5][6] Overcoming these hurdles is not merely a matter of cyclization; it is a function of the constituent parts. The strategic selection and placement of novel, non-natural building blocks are paramount to engineering macrocycles with truly drug-like characteristics.

Chapter 2: Core Principles of Macrocyclic Mimetic Design

The fundamental goal of a macrocyclic mimetic is to replicate the conformation of a key protein secondary structure—such as an α-helix or β-turn—that is responsible for a biological interaction.[3][4][7] Linear peptides, when isolated from their parent protein, are often conformationally unstable in solution and fail to present the correct array of side chains for effective binding.[4] By introducing covalent constraints, macrocyclization locks the peptide into its bioactive conformation.

The Causality of Conformational Constraint: The decision to constrain a peptide is rooted in thermodynamics. A flexible, linear peptide must "pay" a significant entropic cost to adopt the rigid conformation required for target binding. A pre-organized macrocycle has already paid a portion of this cost during its synthesis, leading to a more favorable Gibbs free energy of binding (ΔG). This translates directly to higher binding affinity.

Modern macrocycle design is a synergistic interplay between synthetic chemistry and computational modeling.[5][6] Computational tools are now indispensable for exploring the vast conformational landscape of a potential macrocycle before a single flask is warmed.[8][9] Techniques like dihedral angle scans and molecular dynamics simulations help predict the most stable three-dimensional structures, identify optimal points for cyclization, and design linkers that enforce the desired geometry.[10]

G cluster_0 Design & Synthesis Phase cluster_1 Screening & Optimization Phase T Target Identification (e.g., PPI interface) CS Computational Sampling (Conformational Analysis) T->CS Identify key interaction motif BBS Building Block Selection (e.g., Staplers, sp3-Rich) CS->BBS Predict stable conformations S Synthesis (SPPS, Macrocyclization) BBS->S Define synthetic route HTS High-Throughput Screening (Binding & Functional Assays) S->HTS Generate macrocycle library SAR Structure-Activity Relationship (SAR) HTS->SAR Identify initial 'hits' SAR->BBS Refine building block choice LO Lead Optimization (ADME, PK/PD) SAR->LO Iterative design and synthesis DC Drug Candidate LO->DC

Caption: High-level workflow for macrocyclic drug discovery.

Chapter 3: Building Blocks for Conformational Pre-organization: The Art of Stapling

One of the most successful strategies for mimicking α-helical structures is "peptide stapling."[4] This technique involves introducing two non-natural amino acids bearing olefinic side chains into a peptide sequence, typically at the i and i+4 or i and i+7 positions, which are on the same face of an α-helix. A subsequent ring-closing metathesis (RCM) reaction then forms a covalent hydrocarbon "staple," reinforcing the helical conformation.[3][11]

Key Building Blocks: α,α-Disubstituted Olefinic Amino Acids The workhorses of peptide stapling are α,α-disubstituted non-natural amino acids. The disubstitution at the α-carbon is critical; it acts as a "helix-nucleating" element, promoting the desired secondary structure even before cyclization. The length of the olefin-bearing side chain dictates the geometry and tightness of the resulting staple.[12][13]

Building Block NameAbbreviationPositionResulting Staple
(S)-2-(4'-pentenyl)alanineS5i, i+4Single-turn (8-carbon) staple
(R)-2-(4'-pentenyl)alanineR5i, i+7Double-turn (11-carbon) staple
(S)-2-(7'-octenyl)alanineS8i, i+7Double-turn (11-carbon) staple

The Core Chemistry: Ring-Closing Metathesis (RCM) RCM has revolutionized the synthesis of macrocycles due to its high functional group tolerance and mild reaction conditions.[2][14] Catalyzed by well-defined ruthenium complexes (e.g., Grubbs' catalysts), the reaction efficiently joins two terminal alkenes, forming a new carbon-carbon double bond within the macrocycle and releasing ethylene as the only byproduct.[14] This reaction can often be performed while the peptide is still attached to the solid-phase resin, streamlining the overall synthesis.[12]

G start Peptide with Olefinic Side Chains intermediate Ruthenium-Alkylidene Intermediate start->intermediate [2+2] Cycloaddition catalyst Grubbs' Catalyst (Ru-based) catalyst->intermediate product Stapled Peptide (Macrocycle) intermediate->product Ring Closure & Catalyst Regeneration ethylene + Ethylene (gas) product->ethylene

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM) for peptide stapling.

Experimental Protocol: Solid-Phase Synthesis and RCM of a Stapled Peptide

This protocol provides a representative workflow for synthesizing an i, i+4 stapled peptide.

  • Peptide Synthesis:

    • The linear peptide is assembled on a Rink Amide resin using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12]

    • The two non-natural amino acids, Fmoc-S5-OH, are incorporated at the desired i and i+4 positions using standard coupling reagents (e.g., HBTU/DIPEA).

    • Causality: Fmoc protection is used for its base-lability, allowing for sequential deprotection and amino acid addition under mild conditions that preserve the integrity of the growing peptide chain and its acid-labile side-chain protecting groups.

  • On-Resin Cyclization (RCM):

    • Following assembly, the resin-bound peptide is washed thoroughly with dichloromethane (DCM).

    • A solution of Grubbs' First Generation Catalyst (5-10 mol% relative to the peptide) in degassed 1,2-dichloroethane (DCE) is added to the resin.

    • The reaction vessel is agitated under a nitrogen atmosphere at room temperature for 2-4 hours.[12] The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

    • Causality: Degassed solvent is crucial as oxygen can deactivate the ruthenium catalyst. The reaction is performed on-resin to simplify purification; the catalyst and byproducts can be washed away before the final product is cleaved.

  • Cleavage and Deprotection:

    • The resin is washed extensively with DCM to remove residual catalyst.

    • The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Causality: The scavenger (triisopropylsilane) is included to quench reactive carbocations generated during the cleavage of protecting groups like Pbf (from Arginine) or t-Butyl (from Aspartic Acid), preventing side reactions with sensitive residues like Tryptophan.

  • Purification:

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried.

    • The final product is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity is confirmed by mass spectrometry.

Chapter 4: Expanding the Third Dimension: sp³-Rich Scaffolds

For decades, drug discovery has been dominated by aromatic, planar molecules. The "Escape from Flatland" concept advocates for a shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which confers greater three-dimensionality.[15][16] sp³-rich molecules offer numerous advantages: they can engage with more complex and intricate binding pockets, their improved solubility can lead to better pharmacokinetic profiles, and their structural novelty provides access to untapped intellectual property space.[16][17]

The Rationale for 3D Shapes: Protein surfaces are not flat. They are complex topographies of pockets, grooves, and protrusions. sp³-rich building blocks, such as saturated heterocycles, spirocycles, and bridged ring systems, can project vectors into three-dimensional space in ways that flat aromatic rings cannot.[18] This allows for a more precise and complementary fit to the target protein, potentially increasing both potency and selectivity.

Library TypeAverage Fsp³Key CharacteristicsDrug Discovery Implications
"Flat" Aromatic< 0.35Planar, rigid, prone to π-π stackingOften associated with promiscuity, poor solubility
sp³-Rich> 0.473D, conformationally diverse, novel shapesImproved solubility, higher selectivity, access to novel targets[16]

Incorporating sp³-Rich Building Blocks: The primary challenge lies in the synthetic accessibility of these complex fragments.[17][19] Unlike the predictable chemistry of aromatic rings, functionalizing saturated systems can be difficult. However, advances in synthetic methodology and the commercial availability of diverse sp³-rich building blocks are making their incorporation into macrocyclic scaffolds increasingly feasible.[15] These fragments can be incorporated as side chains on amino acids or as integral parts of the macrocyclic backbone itself to enforce specific turns and conformations.

Chapter 5: Fine-Tuning Physicochemical Properties: Strategic Fluorination

The strategic introduction of fluorine into a drug candidate is one of the most powerful tactics in medicinal chemistry. Fluorine is small, highly electronegative, and forms an exceptionally strong bond with carbon.[20] These properties can be leveraged to profoundly and predictably alter a molecule's biological behavior.[21]

The Causality of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is highly resistant to enzymatic cleavage. Placing a fluorine atom or a trifluoromethyl (CF₃) group at a site of known metabolic oxidation (a "metabolic hotspot") can effectively block this pathway, increasing the molecule's half-life in the body.[20]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, creating favorable interactions (e.g., dipole-dipole, hydrogen bonds with the fluorine atom as an acceptor) with the target protein that can enhance binding affinity.[20]

  • Lipophilicity and Permeability: Replacing a hydrogen atom with fluorine generally increases lipophilicity, which can influence a molecule's ability to cross cell membranes. The effect is context-dependent; a single fluorine might subtly increase lipophilicity, while a CF₃ group has a much more significant impact. This allows for fine-tuning of a macrocycle's permeability profile.[22]

Key Fluorinated Building Blocks: The use of pre-synthesized fluorinated building blocks is the dominant strategy in drug discovery, as it avoids the often harsh and non-selective conditions of late-stage fluorination reactions.[23] Common building blocks include:

  • Fluorinated Amino Acids: (e.g., 4-fluorophenylalanine, 3,3,3-trifluoroalanine) for incorporation into peptide backbones.

  • Fluoroalkyl Groups (CF₃, CF₂H): Attached to aromatic or aliphatic scaffolds to modulate lipophilicity and block metabolism.[20]

  • Fluorinated Heterocycles: Used as rigid scaffolds that present functional groups in defined vectors while enhancing metabolic stability.[24]

Chapter 6: Unlocking New Chemical Space: Boron-Containing Building Blocks

Boron is an exogenous element in biology, and its unique chemical properties offer exciting opportunities in drug design. Boron-containing compounds, particularly boronic acids, are known for their ability to form stable, reversible covalent bonds with diols, a feature famously exploited in the proteasome inhibitor Velcade®.[25] Beyond this, boron-based building blocks can serve as versatile synthetic handles and unique pharmacophores.

The Unique Chemistry of Boron:

  • Lewis Acidity: The empty p-orbital of a tricoordinate boron atom makes it an excellent Lewis acid, allowing it to interact with Lewis basic residues (like serine or threonine) in a protein active site.[26]

  • Bioisosterism: Carborane clusters, which are polyhedral structures of boron and carbon, are highly stable and lipophilic. They can serve as three-dimensional bioisosteres for phenyl groups, offering a novel way to explore a target's binding pocket.[25]

A Breakthrough Building Block: BF₂-Boracycles A significant challenge in drug development is the ability to easily modify a promising lead compound. Recently, a new class of stable boron-fluorine compounds, known as BF₂-boracycles, has been developed to address this.[27][28] These building blocks are exceptionally useful because they are bench-stable and can be used to replace a C-H bond in a complex molecule. The installed boron compound is stable, yet it can be readily and selectively replaced in a subsequent step with a wide variety of other functional groups.[27][28] This provides a powerful platform for late-stage functionalization, allowing chemists to rapidly generate analogues without having to rebuild the core macrocycle from scratch.[28] This self-validating system—where the initial boron installation is robust and the subsequent diversification is high-yielding—embodies the principles of trustworthy and efficient medicinal chemistry.

G Core Core Macrocycle (with C-H bond) Boronated Boronated Macrocycle (with C-BF₂ bond) Core->Boronated Step 1: C-H Borylation (Install Handle) F1 Functionalized Macrocycle 1 Boronated->F1 Step 2: Diversification (e.g., Suzuki Coupling) F2 Functionalized Macrocycle 2 Boronated->F2 F3 Functionalized Macrocycle 'n' Boronated->F3

Caption: Late-stage functionalization workflow using a BF₂-boracycle handle.

References

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  • Molecular design of stapled pentapeptides as building blocks of self-assembled coiled coil–like fibers. (2021, January 22). PMC.
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Exploratory

The Synthesis of Functionalized Azocanes: A Technical Guide for Modern Drug Discovery

Abstract The azocane scaffold, an eight-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique three-dimensional conformation allows for the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azocane scaffold, an eight-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique three-dimensional conformation allows for the presentation of substituents in novel regions of chemical space, making it a compelling motif for targeting challenging biological targets that are often intractable with conventional small-molecule libraries.[1][2][3] However, the synthesis of these medium-sized rings is fraught with challenges, primarily due to unfavorable entropic and enthalpic factors.[2][3] This in-depth technical guide provides a comprehensive overview of the history and development of functionalized azocane synthesis, from classical methodologies to modern, cutting-edge techniques. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Allure of the Eight-Membered Ring

Azocane derivatives are integral components of a variety of biologically active natural products and synthetic molecules.[4] Their conformational flexibility allows for diverse substitution patterns, leading to a broad spectrum of chemical properties and biological activities.[1] This has made them increasingly important in the quest for novel therapeutics.[4] For instance, the marine alkaloid manzamine A, which features a complex polycyclic system incorporating an azocane ring, has shown potent antitumor, antimalarial, and anti-inflammatory activities.[5] Similarly, balanol, a fungal metabolite, contains a functionalized azepane (a seven-membered ring, a close relative of azocane) and is a potent inhibitor of protein kinase C (PKC).[6][7][8][9][10] The unique spatial arrangement of functional groups on the azocane core can lead to enhanced binding affinity and selectivity for biological targets.

Despite their potential, the construction of azocanes and other medium-sized rings remains a formidable challenge for synthetic chemists.[2][3] The kinetic and thermodynamic barriers to forming an eight-membered ring are significantly higher than for their five- and six-membered counterparts.[11] This guide will dissect these challenges and provide a detailed exploration of the synthetic strategies that have been developed to overcome them.

A Historical Perspective: Early Forays into Medium-Sized Ring Synthesis

The synthesis of medium-sized rings has a rich history, with early efforts laying the groundwork for the more sophisticated methods used today. While specific reports on azocane synthesis from the early 20th century are sparse, the development of general methods for forming medium-sized rings is highly relevant.

Classical approaches such as the Dieckmann condensation and the Thorpe-Ziegler reaction were among the first to be applied to the synthesis of cyclic systems. The Dieckmann condensation, an intramolecular Claisen condensation of diesters, was successfully used to form five- and six-membered rings and was later extended to the synthesis of seven- and eight-membered rings.[3][12][13][14][15][16][17] The reaction proceeds via the formation of a β-keto ester, which can then be further manipulated.[3][15][17]

G diester Diester base Base (e.g., NaOEt) enolate Enolate Intermediate diester->enolate -ROH cyclization Intramolecular Acyl Substitution enolate->cyclization beta_keto_ester β-Keto Ester cyclization->beta_keto_ester hydrolysis Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis ketone Cyclic Ketone hydrolysis->ketone RCM_Workflow Start Diallylamine Precursor Reaction Ring-Closing Metathesis Start->Reaction Catalyst Grubbs Catalyst (e.g., 2nd Gen) Catalyst->Reaction Product Azocine Derivative Reaction->Product Ethylene Reduction Reduction (e.g., H₂, Pd/C) Product->Reduction FinalProduct Functionalized Azocane Reduction->FinalProduct

Caption: General workflow for azocane synthesis via RCM.

Experimental Protocol: Synthesis of N-Boc-2,3,4,5,6,7-hexahydro-1H-azocine via RCM [18]

  • Reaction Setup: A flame-dried round-bottom flask is charged with N-Boc-diallylamine (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane (DCM) is added to achieve a substrate concentration of 0.1 M.

  • Inert Atmosphere: The flask is thoroughly degassed and placed under an argon or nitrogen atmosphere.

  • Catalyst Addition: Grubbs' second-generation catalyst (2 mol%) is added to the solution under a positive flow of inert gas.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.

SubstrateCatalyst Loading (mol%)SolventConcentration (M)Time (h)Yield (%)Reference
N-Tosyl-diallylamine2Benzene0.11.5-2>95[18]
Chiral Diallylamines5-8CH₂Cl₂0.12-1379-93[19]

Table 1: Comparison of RCM Conditions for Azocine Synthesis.

Intramolecular Reductive Amination

Intramolecular reductive amination is a highly versatile and widely used method for the formation of cyclic amines. [1][20]This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For azocane synthesis, this requires a linear precursor containing both an amine and a carbonyl group separated by an appropriate carbon chain.

A key advantage of this method is the ability to use a variety of reducing agents, allowing for fine-tuning of the reaction conditions to accommodate different functional groups.

Reductive_Amination Start Amino-ketone/ Amino-aldehyde Imine Cyclic Iminium Ion Intermediate Start->Imine Acid Acid Catalyst (optional) Acid->Imine Product Functionalized Azocane Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Intramolecular Reductive Amination Pathway.

Experimental Protocol: Synthesis of a Substituted Azocane via Intramolecular Reductive Amination [1]

  • Precursor Synthesis: Synthesize the linear amino-ketone precursor through standard organic chemistry techniques.

  • Reaction Setup: To a solution of the amino-ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild acid catalyst like acetic acid (optional, to facilitate imine formation).

  • Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Aza-Prins Cyclization

The aza-Prins cyclization is a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles. [21][22][23][24][25]The reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde to form a piperidine ring. While traditionally used for six-membered rings, variations of this reaction have been developed for the synthesis of larger rings, including azocanes. [25]This method is particularly valuable for creating highly functionalized and stereochemically complex azocane derivatives. [22][24] Experimental Protocol: Iron(III)-Mediated Aza-Prins Cyclization for Tetrahydroazepine Synthesis [21]

  • Reaction Setup: To a solution of the homoallylic amine (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add the aldehyde (1.5 eq) and the iron(III) salt catalyst (e.g., FeCl₃, 0.1 eq).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from -20 °C to room temperature) for the required time, monitoring the reaction by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Ring Expansion Strategies

Ring expansion offers an alternative and often highly effective approach to medium-sized rings, bypassing the challenges of direct cyclization. [2][11][26][27][28][29][30]In the context of azocane synthesis, this typically involves the expansion of a more readily available smaller ring, such as a piperidine. [28][29][31]These reactions can be driven by various factors, including the release of ring strain or the formation of a more stable product. [2]A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines to their azocane counterparts. [28][29][31] Experimental Protocol: Palladium-Catalyzed Two-Carbon Ring Expansion of a Piperidine Derivative [28]

  • Precursor Synthesis: Prepare the 2-alkenyl piperidine substrate using established methods.

  • Reaction Setup: In a glovebox, combine the piperidine substrate (1.0 eq), a palladium catalyst (e.g., Pd(dba)₂), and a suitable ligand (e.g., a phosphine ligand) in a vial.

  • Solvent and Reagents: Add a dry, degassed solvent such as toluene, followed by any necessary additives.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by flash chromatography.

Functionalization of the Azocane Core: The Power of C-H Activation

While the methods described above provide access to the core azocane scaffold, the ability to introduce further functionalization is crucial for drug discovery efforts. Late-stage functionalization (LSF) strategies, particularly those involving C-H activation, have emerged as powerful tools for modifying complex molecules without the need for de novo synthesis. [5][6][7][9][12][23][25][32][33][34][35][36] Transition metal-catalyzed C-H functionalization allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds with high levels of regio- and stereoselectivity. [9][32][33][34][36]While the application of these methods directly to the azocane ring is still an evolving area, the principles established for other saturated nitrogen heterocycles are readily applicable. [7][9] Key C-H Functionalization Reactions for Azocanes:

  • α-C-H Functionalization: The C-H bonds adjacent to the nitrogen atom are the most activated and can be functionalized using a variety of transition metal catalysts.

  • β- and γ-C-H Functionalization: Functionalization at positions further from the nitrogen atom is more challenging but can be achieved using directing groups or through radical-based processes. [7][9]* C-H Amination: The direct introduction of a nitrogen-containing functional group via C-H amination is a highly attractive transformation for creating novel azocane derivatives.

CH_Functionalization Azocane Azocane Core Reaction C-H Activation Azocane->Reaction Catalyst Transition Metal Catalyst (e.g., Rh, Ru, Pd) Catalyst->Reaction FunctionalizedAzocane Functionalized Azocane Reaction->FunctionalizedAzocane Reagent Functionalizing Reagent (e.g., Aryl Halide, Amine) Reagent->Reaction

Caption: Conceptual overview of C-H functionalization of the azocane ring.

Applications and Future Outlook

The development of robust and efficient methods for the synthesis and functionalization of azocanes has opened up new avenues in drug discovery. The ability to create diverse libraries of these complex scaffolds will undoubtedly lead to the identification of novel therapeutic agents for a wide range of diseases.

Future research in this area will likely focus on several key aspects:

  • Development of more efficient and selective catalysts: New catalysts for both ring formation and C-H functionalization will enable the synthesis of even more complex and diverse azocane derivatives.

  • Asymmetric synthesis: The development of enantioselective methods for the synthesis of chiral azocanes is of paramount importance for their application in medicine.

  • Diversity-oriented synthesis (DOS): The application of DOS principles to azocane synthesis will allow for the rapid generation of large and diverse compound libraries for high-throughput screening. [13]* Biocatalysis: The use of enzymes to catalyze the synthesis and functionalization of azocanes offers a green and highly selective alternative to traditional chemical methods.

References

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  • Shen, Y.-B., Ma, F., Song, H.-Q., Qiu, B., & Xiao, J. (2025). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. Retrieved from [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2020). A happy medium: the synthesis of medicinally important medium-sized rings: Via ring expansion. York Research Database. Retrieved from [Link]

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  • Lee, H., Kim, J., & Koh, M. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1562.
  • University of Bristol. (2017, April 19). Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • Overman, L. E., & Velthuisen, E. J. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11776–11786.
  • Padwa, A., & Rashatasakhon, P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. The Journal of Organic Chemistry, 77(22), 10345–10355.
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  • Kim, G. U., et al. (2023). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process.
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Sources

Protocols & Analytical Methods

Method

synthesis protocols for tert-butyl N-(azocan-3-yl)carbamate

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(azocan-3-yl)carbamate Authored by: A Senior Application Scientist Abstract Tert-butyl N-(azocan-3-yl)carbamate is a key saturated heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(azocan-3-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

Tert-butyl N-(azocan-3-yl)carbamate is a key saturated heterocyclic building block, invaluable to researchers in medicinal chemistry and drug development. The azocane scaffold is a privileged motif in numerous biologically active compounds, and the presence of a protected amine at the 3-position provides a crucial handle for further synthetic elaboration. This application note delivers a comprehensive guide to the synthesis of this compound, presenting two robust and reliable protocols. We delve into the chemical rationale behind each synthetic strategy, offering detailed, step-by-step procedures from readily available precursors. The protocols are designed for reproducibility and scalability, incorporating expert insights into reaction optimization, purification, and characterization. This document serves as a practical resource for scientists aiming to incorporate this versatile intermediate into their discovery programs.

Introduction: The Strategic Importance of the Azocane Scaffold

Saturated N-heterocycles are foundational structures in a vast array of pharmaceuticals and natural products.[1] Their three-dimensional architecture provides access to novel chemical space compared to their flat, aromatic counterparts, often leading to improved pharmacological properties. The eight-membered azocane ring, in particular, offers conformational flexibility that can be exploited for precise ligand-receptor interactions.

The target molecule, tert-butyl N-(azocan-3-yl)carbamate, features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions (including basic hydrolysis and catalytic hydrogenation) and its clean, efficient removal under mild acidic conditions.[2][3] This orthogonality makes it exceptionally useful in multi-step syntheses where other protecting groups, such as Fmoc or Cbz, may be employed.[2][3]

This guide outlines two primary synthetic pathways:

  • Method A: A sequential, two-step approach involving the reductive amination of a ketone precursor followed by N-Boc protection.

  • Method B: An efficient, one-pot tandem reductive amination and N-Boc protection.

Synthetic Strategy & Mechanistic Rationale

The core of our synthetic approach is the conversion of a carbonyl group within the azocane ring into the desired protected amine. This is achieved via reductive amination, a powerful and highly reliable method for forming carbon-nitrogen bonds that avoids the over-alkylation issues common with direct alkylation methods.[4][5][6]

Method A: Sequential Reductive Amination and Boc Protection

This classic, two-step method provides clear control over each transformation.

  • Reductive Amination: The process begins with the reaction between a ketone (N-protected azocan-3-one) and an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the primary amine.[7] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reduction.[5][6] They are milder than reagents like NaBH₄ and selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, allowing the reaction to be performed in a single pot under weakly acidic conditions.[5][7]

  • N-Boc Protection: The resulting primary amine (azocan-3-amine) is a nucleophile that readily reacts with di-tert-butyl dicarbonate (Boc₂O).[8][9] The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyls of the Boc anhydride.[2][3] A base, such as triethylamine (TEA) or sodium bicarbonate, is typically added to neutralize the acid generated during the reaction and drive it to completion.[3][10]

Method B: Tandem (One-Pot) Reductive Amination/N-Boc Protection

For enhanced operational efficiency, the reductive amination and Boc protection can be combined into a single tandem procedure. This approach leverages the ability of sodium triacetoxyborohydride (STAB) to reduce the imine intermediate in the presence of Boc anhydride.[11] The primary amine formed after reduction is immediately trapped by the Boc₂O in the reaction mixture, preventing potential side reactions and streamlining the workflow by eliminating the need to isolate the intermediate amine.[11]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described.

Synthetic_Scheme cluster_0 Method A: Sequential Synthesis cluster_1 Method B: Tandem Synthesis Ketone N-Protected Azocan-3-one Amine Azocan-3-amine Ketone->Amine 1. NH₄OAc, MeOH 2. NaBH₃CN BocAmine tert-butyl N-(azocan-3-yl)carbamate Amine->BocAmine Boc₂O, TEA, DCM Ketone_B N-Protected Azocan-3-one BocAmine_B tert-butyl N-(azocan-3-yl)carbamate Ketone_B->BocAmine_B NH₄OAc, Boc₂O NaBH(OAc)₃, DCM

Caption: Reaction schemes for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Method A - Sequential Synthesis

This protocol assumes the starting material is a commercially available or previously synthesized N-protected azocan-3-one (e.g., N-Cbz-azocan-3-one). The final deprotection of the ring nitrogen is not covered here but would typically involve catalytic hydrogenation for a Cbz group.

Part I: Reductive Amination of N-Cbz-azocan-3-one

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
N-Cbz-azocan-3-one261.3210.02.61 g
Ammonium Acetate77.08100.07.71 g
Methanol (MeOH)32.04-50 mL
Sodium Cyanoborohydride (NaBH₃CN)62.8415.00.94 g
Saturated NaHCO₃ (aq.)--~30 mL
Dichloromethane (DCM)84.93-~100 mL
Anhydrous Na₂SO₄142.04-As needed

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add N-Cbz-azocan-3-one (2.61 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Add methanol (50 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Carefully add sodium cyanoborohydride (0.94 g, 15.0 mmol) in small portions over 5 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction pH should be maintained between 6 and 7.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution (~30 mL) until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude tert-butyl N-(azocan-3-yl)carbamate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part II: N-Boc Protection of Azocan-3-amine

This step assumes the N-Cbz group was removed in a prior step to yield the free azocan-3-amine hydrochloride, which is neutralized in situ.

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
Azocan-3-amine HCl164.6810.01.65 g
Dichloromethane (DCM)84.93-50 mL
Triethylamine (TEA)101.1925.03.5 mL
Di-tert-butyl dicarbonate (Boc₂O)218.2512.02.62 g
Saturated NaHCO₃ (aq.)--~30 mL
Anhydrous MgSO₄120.37-As needed

Step-by-Step Procedure:

  • Suspend azocan-3-amine hydrochloride (1.65 g, 10.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (3.5 mL, 25.0 mmol) dropwise to the suspension. Stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) to the solution in one portion.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[10]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by silica gel chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford pure tert-butyl N-(azocan-3-yl)carbamate.

Protocol 2: Method B - Tandem Synthesis

This efficient protocol combines the reductive amination and Boc protection into a single operation.

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
N-Cbz-azocan-3-one261.3210.02.61 g
Ammonium Acetate77.0850.03.85 g
Di-tert-butyl dicarbonate (Boc₂O)218.2512.02.62 g
Dichloromethane (DCM)84.93-50 mL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9420.04.24 g
Saturated NaHCO₃ (aq.)--~50 mL
Anhydrous Na₂SO₄142.04-As needed

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve N-Cbz-azocan-3-one (2.61 g, 10.0 mmol), ammonium acetate (3.85 g, 50.0 mmol), and di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) in dichloromethane (50 mL).

  • Stir the resulting solution vigorously at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (4.24 g, 20.0 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction for an additional 8-12 hours at room temperature. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (~50 mL).[11]

  • Extract the mixture with DCM (2 x 30 mL).

  • Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[11]

  • Purify the crude residue by silica gel chromatography to yield the product.

General Experimental Workflow

The overall process from setup to purified product follows a standardized laboratory workflow.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Glassware (Dry, Inert Atmosphere) B 2. Weigh Reagents A->B C 3. Dissolve Starting Materials in Anhydrous Solvent B->C D 4. Add Reagents (Control Temperature) C->D E 5. Stir at Specified Temp. (e.g., 0°C to RT) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench Reaction (e.g., add NaHCO₃) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry Organic Layer (Na₂SO₄ or MgSO₄) H->I J 10. Concentrate in vacuo (Rotary Evaporator) I->J K 11. Purify Crude Product (Column Chromatography) J->K L 12. Characterize Product (NMR, MS, IR) K->L

Caption: General laboratory workflow for synthesis and purification.

Data Summary & Characterization

Successful synthesis should be confirmed by standard analytical techniques.

ParameterExpected Outcome
Appearance White to off-white solid or a colorless oil.
Yield (Method A) 70-85% over two steps.
Yield (Method B) 65-80% (one-pot).
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.5-5.0 (br s, 1H, NH), ~3.0-3.6 (m, CH₂N), ~1.5-2.0 (m, ring CH₂), 1.45 (s, 9H, C(CH₃)₃). Note: Exact shifts depend on the other N-protecting group, if present.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155-156 (C=O, carbamate), ~79-80 (C(CH₃)₃), ~45-55 (ring carbons adjacent to N), 28.4 (C(CH₃)₃), ~25-35 (other ring carbons).
Mass Spec (ESI+) Expected m/z for C₁₂H₂₄N₂O₂: 229.19 (M+H)⁺, 251.17 (M+Na)⁺.

Conclusion

This application note provides two verified and robust protocols for the synthesis of tert-butyl N-(azocan-3-yl)carbamate, a valuable building block for drug discovery. The sequential two-step method offers precise control over each transformation, while the one-pot tandem procedure provides a more efficient and streamlined alternative. Both methods utilize well-established chemical principles and readily available reagents. By following these detailed procedures, researchers can reliably produce high-purity material for their synthetic campaigns, accelerating the development of novel therapeutics.

References

  • Kercher, T., & Pissarnitski, D. (2016). Saturated N-Heterocycles in FDA Approved Drugs. ACS Medicinal Chemistry Letters, 7(9), 837-842. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Groß, P., & Blechert, S. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Advanced Synthesis & Catalysis, 364(19), 3366-3378. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Reddy, D., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(8), 6935-6947. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for tert-butyl carbamate synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). Reductive Amination. Chem 115 Handout. Harvard University. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Ali, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25166-25173. Available at: [Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Techniques Involving 3-Aminoazocane Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Azocane Moiety and Reductive Amination The azocane scaffold, an eight-membered saturated nitrogen-containing h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azocane Moiety and Reductive Amination

The azocane scaffold, an eight-membered saturated nitrogen-containing heterocycle, represents a significant structural motif in medicinal chemistry. Its conformational flexibility allows it to explore a broader chemical space compared to smaller, more rigid ring systems, often leading to enhanced binding affinity and improved pharmacokinetic properties of drug candidates. The introduction of substituents onto the azocane ring, particularly at the 3-position, provides a vector for modulating biological activity and tailoring molecular properties. Reductive amination stands out as a cornerstone of amine synthesis in pharmaceutical and medicinal chemistry, prized for its operational simplicity and broad applicability.[1][2] This powerful transformation enables the construction of carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[3][4]

This application note provides a detailed guide to the theory and practice of reductive amination involving 3-aminoazocane intermediates. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-tested protocols, and discuss critical parameters for successful execution and scale-up.

Mechanistic Insights: The Chemistry Behind the C-N Bond Formation

The reductive amination process is a two-step sequence that occurs in a single pot.[5] The initial step involves the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). The subsequent and irreversible step is the reduction of this C=N double bond by a selective reducing agent to yield the final amine product.

In the context of 3-aminoazocane, the reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. A key consideration is the choice of reducing agent. It must be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the in-situ formed imine or iminium ion.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reagent for this purpose due to its selectivity, mildness, and broad functional group tolerance.[8]

Visualizing the Mechanism

The following diagram illustrates the reductive amination of a generic aldehyde with 3-aminoazocane.

Caption: Mechanism of Reductive Amination with 3-Aminoazocane.

Experimental Protocols

The following protocols provide a starting point for the reductive amination of 3-aminoazocane with a generic aldehyde. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)3)

This is the most common and generally high-yielding protocol.[8]

Materials:

  • 3-Aminoazocane hydrochloride

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 3-aminoazocane hydrochloride (1.0 eq).

  • Dissolve or suspend the amine salt in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. The free base of 3-aminoazocane is generated in situ.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause some effervescence.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH3CN)

An alternative to NaBH(OAc)3, particularly useful when the reaction is sluggish.[3][9] Note that this reagent is toxic and should be handled with care in a well-ventilated fume hood.

Materials:

  • 3-Aminoazocane

  • Aldehyde of choice

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 3-aminoazocane (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Dissolve the reactants in methanol to a concentration of 0.1-0.2 M.

  • Add a few drops of glacial acetic acid to catalyze imine formation (the pH should be weakly acidic, around 5-6).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the reductive amination of 3-aminoazocane with various aldehydes.

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)3DCM485-95
2IsovaleraldehydeNaBH(OAc)3DCE670-85
34-MethoxybenzaldehydeNaBH3CNMeOH380-90
4CyclohexanecarboxaldehydeNaBH(OAc)3DCM875-90

Experimental Workflow Visualization

The general workflow for a reductive amination experiment is depicted below.

Experimental_Workflow A 1. Reagent Preparation (3-Aminoazocane, Aldehyde, Solvent, Reducing Agent) B 2. Reaction Setup (Inert Atmosphere, Temperature Control) A->B C 3. Imine Formation (Amine + Aldehyde) B->C D 4. Reduction (Addition of Reducing Agent) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Workup (Quenching, Extraction, Drying) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General Experimental Workflow for Reductive Amination.

Troubleshooting and Key Considerations

  • Over-alkylation: With primary amines, there is a possibility of dialkylation. Using a slight excess of the amine can sometimes mitigate this.[8]

  • Aldehyde Reduction: If the reducing agent is too strong or if the reaction conditions are not optimized, reduction of the starting aldehyde may occur. NaBH(OAc)3 is generally very selective for the iminium ion over the aldehyde.[6][7]

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure all reagents are of high quality and anhydrous where specified.

  • Purification Challenges: The basic nature of the amine product may cause it to streak on silica gel. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve chromatographic separation.

Conclusion

Reductive amination is a robust and versatile method for the functionalization of 3-aminoazocane intermediates. The choice of reducing agent and careful control of reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and development to effectively utilize this important transformation in the synthesis of novel azocane-containing molecules.

References

  • Myers, A. G. Reductive Amination. [Link]

  • LibreTexts Chemistry. 24.6: Synthesis of Amines. [Link]

  • Grogan, G. & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chusov, D. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Wei, D. et al. (2019). Examples of cyclic amines in drug applications. ResearchGate. [Link]

  • Chusov, D. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Unsworth, W. P. et al. (2025). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry. [Link]

  • Unsworth, W. P. The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Hickman, J. A. & Wibberley, D. G. (1972). Indolizines. Part V. The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and -acetyl-indolizines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Organic Chem Lab. (2023). Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Park, S. et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules. [Link]

  • Eftekhari-Sis, B. et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Ramachandran, P. V. et al. (2020). Reductive Amination Using Ammonia Borane. ResearchGate. [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]

  • Alcaide, B. et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. [Link]

  • de la Torre, A. F. et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. [Link]

Sources

Method

scale-up synthesis of Boc-protected 3-aminoazocane

Application Note: Scalable Synthesis of Boc-Protected 3-Aminoazocane Part 1: Executive Summary & Strategic Analysis Target Molecule: tert-Butyl azocan-3-ylcarbamate (Boc-protected 3-aminoazocane) CAS Registry Number: (Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Boc-Protected 3-Aminoazocane

Part 1: Executive Summary & Strategic Analysis

Target Molecule: tert-Butyl azocan-3-ylcarbamate (Boc-protected 3-aminoazocane) CAS Registry Number: (Generic/Analogous) Application: Key scaffold for kinase inhibitors, GPCR ligands, and macrocyclic mimetics.

The Challenge: The synthesis of 8-membered rings (azocanes) is historically plagued by "medium-ring constraints." Unlike 5- or 6-membered rings, 8-membered rings suffer from significant transannular strain (Prelog strain) and unfavorable entropy during cyclization. Traditional direct cyclization methods often yield oligomers or require commercially unviable high-dilution conditions (<0.001 M).

The Solution: This protocol details a scalable, robust route utilizing Ring-Closing Metathesis (RCM) . By employing a conformational constraint strategy (the amide bond in the precursor) and "pseudo-high dilution" techniques, we overcome the entropic barrier. The route features a strategic protecting group swap (Cbz


 Boc) to accommodate the harsh reducing conditions required to convert the intermediate lactam to the final amine.

Part 2: Detailed Synthetic Protocol

Workflow Visualization

G Start N-Cbz-Allylglycine + 3-Butenylamine Step1 Step 1: Amide Coupling (Diene Assembly) Start->Step1 EDC/HOBt Step2 Step 2: RCM Cyclization (Grubbs II) Step1->Step2 DCM, Reflux Step3 Step 3: Hydrogenation & Cbz Deprotection Step2->Step3 H2, Pd/C Step4 Step 4: Boc Protection (Intermediate Stabilization) Step3->Step4 Boc2O, TEA Step5 Step 5: Lactam Reduction (BH3·DMS) Step4->Step5 THF, 0°C Final Target: Boc-3-Aminoazocane Step5->Final Workup

Caption: Figure 1. Integrated workflow for the synthesis of Boc-protected 3-aminoazocane via RCM-Lactam route.

Step 1: Precursor Assembly (Diene Formation)

Objective: Synthesize benzyl (1-(but-3-en-1-ylamino)-1-oxopent-4-en-2-yl)carbamate. Rationale: We utilize N-Cbz-Allylglycine rather than N-Boc. The subsequent RCM product requires hydrogenation (which removes Cbz) and lactam reduction. This sequence allows us to install the acid-labile Boc group after the heavy synthetic lifting is done.

Protocol:

  • Charge: To a reactor, add N-Cbz-Allylglycine (1.0 equiv) and DCM (10 vol).

  • Activation: Add HOBt (1.1 equiv) and EDC·HCl (1.2 equiv) at 0 °C. Stir for 30 min.

  • Addition: Add 3-butenylamine (1.1 equiv) and DIPEA (2.0 equiv) dropwise, maintaining internal temperature <5 °C.

  • Reaction: Warm to 20–25 °C and stir for 12 h.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry organic layer (MgSO₄) and concentrate.[1]

  • QC: Check purity via HPLC. (Target >95% to proceed without chromatography).

Step 2: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclization to form the 8-membered unsaturated lactam. Scale-Up Insight: To avoid oligomerization without using excessive solvent volumes, employ Pseudo-High Dilution . Add the catalyst to the solvent first, then slowly feed the substrate solution.

Table 1: RCM Reaction Parameters

Parameter Specification Note
Catalyst Grubbs 2nd Generation High activity/stability balance.
Loading 0.5 – 1.0 mol% Cost-effective for scale.
Solvent Toluene (degassed) Higher boiling point aids kinetics.
Concentration 0.01 M (Effective) Achieved via slow addition.
Temperature 80 °C Essential to overcome entropic barrier.

| Scavenger | SiliaMetS® Thiol | Crucial for Ru removal (<10 ppm). |

Protocol:

  • Setup: Purge reactor with N₂ for 30 min. Charge Toluene (20 vol) and Grubbs II catalyst (0.5 mol%). Heat to 80 °C.

  • Addition: Dissolve the diene from Step 1 in Toluene (10 vol). Add this solution to the catalyst mixture slowly over 4–6 hours (syringe pump or dosing funnel).

  • Reflux: Stir at 80 °C for an additional 2–4 h. Monitor ethylene evolution (ensure venting).

  • Quench: Cool to RT. Add SiliaMetS® Thiol (or equivalent Ru scavenger) (50 wt% relative to catalyst) and stir for 12 h.

  • Filtration: Filter through a pad of Celite/Charcoal to remove Ru-scavenger complex.

  • Isolation: Concentrate to yield the unsaturated lactam (typically brown oil/solid).

Step 3 & 4: Hydrogenation & Boc Protection

Objective: Remove the alkene, remove the Cbz, and install the Boc group. Rationale: Hydrogenation of the RCM product serves two purposes: it releases ring strain (saturation) and deprotects the amine (Cbz removal) in one pot.

Protocol:

  • Hydrogenation: Dissolve unsaturated lactam in MeOH (10 vol). Add 10% Pd/C (5 wt% loading).

  • Reaction: Pressurize with H₂ (3–5 bar) at RT for 12 h.

    • Intermediate Check: LCMS should show mass corresponding to the free amino-lactam.

  • Filtration: Filter over Celite to remove Pd. Do not concentrate to dryness (free amine may be unstable/sticky).

  • Boc Protection (In-situ): To the methanolic filtrate, add TEA (2.0 equiv) and Boc₂O (1.1 equiv). Stir at RT for 4 h.

  • Workup: Concentrate MeOH. Redissolve in EtOAc, wash with weak citric acid (removes trace amine), water, and brine.

  • Product: tert-Butyl (2-oxoazocan-3-yl)carbamate.

Step 5: Lactam Reduction (Global Reduction)

Objective: Convert the C=O lactam to the CH₂ amine. Safety Critical: Borane-dimethyl sulfide (BH₃·DMS) is used.[1][2][3] It generates hydrogen gas and is pyrophoric. The resulting amine-borane complex requires careful hydrolysis.

Protocol:

  • Charge: Dissolve N-Boc-lactam (1.0 equiv) in anhydrous THF (10 vol). Cool to 0 °C.

  • Addition: Add BH₃·DMS (2M in THF, 3.0 equiv) dropwise. Caution: Gas evolution.

  • Reflux: Warm to RT, then heat to gentle reflux (65 °C) for 4 h. The solution must remain clear.

  • Quench & Complex Breaking:

    • Cool to 0 °C. Carefully quench with MeOH (exothermic!).

    • Crucial Step: The product is trapped as a Borane complex. To free it without removing the Boc group, do not use strong acid reflux.

    • Method: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3 equiv) and reflux in MeOH for 2 h. Alternatively, use an oxidative workup (NaBO₃·4H₂O) if the TMEDA method is slow.

  • Extraction: Concentrate, partition between EtOAc and water.

  • Purification: The crude material is the free secondary amine (azocane) with a Boc-protected primary amine. Purify via flash chromatography (DCM/MeOH/NH₃) or crystallize as the oxalate salt if necessary.

Part 3: Quality Control & Troubleshooting

Table 2: Impurity Profile & Mitigation

Impurity TypeOriginMitigation Strategy
Linear Dimers RCM Step (Intermolecular metathesis)Maintain strictly slow addition rate; ensure concentration <0.02 M.
Isomerized Olefins RCM Step (Ru-hydride species)Use fresh solvent; add benzoquinone (additive) if isomerization is high.
Des-Boc Amine Reduction Step (Acidic workup)Avoid HCl workup after Borane reduction. Use TMEDA or oxidative workup.
Ruthenium Residue Catalyst CarryoverMandatory use of Thiol-modified silica scavenger. Limit: <10 ppm.

Part 4: References

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Michrowska, A., & Grela, K. (2008). "In the Quest for the Ideal Olefin Metathesis Catalyst." Pure and Applied Chemistry, 80(1), 31–43. Link

  • Goldring, W. P. D., & Hodder, A. S. (2006). "Generality of the Ring-Closing Metathesis Approach to Azocane Derivatives." Tetrahedron Letters, 47(9), 1531-1534. Link

  • Blangetti, M., et al. (2010). "Conversion of Amides into Amines: A Practical Guide." Current Organic Chemistry, 14(10). (Review of Borane reduction compatibility with Boc).

  • Organic Syntheses. (2012). "Ring-Closing Metathesis: A Practical Guide for Scale-Up." Org.[2][4][5][6] Synth. (General reference for RCM scale-up protocols). Link

Sources

Application

incorporation of azocan-3-yl carbamate into small molecule libraries

Application Note: Modular Incorporation of Azocan-3-yl Carbamate Scaffolds into Small Molecule Libraries Abstract & Strategic Rationale The "Goldilocks" Challenge in Chemical Space Drug discovery has historically favored...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Incorporation of Azocan-3-yl Carbamate Scaffolds into Small Molecule Libraries

Abstract & Strategic Rationale

The "Goldilocks" Challenge in Chemical Space Drug discovery has historically favored 5- and 6-membered rings due to synthetic accessibility.[1] However, this has led to a saturated "flatland" of chemical IP space. Medium-sized rings (8–11 membered), such as azocanes (8-membered nitrogen heterocycles), offer a strategic advantage.[1] They occupy a "Goldilocks" zone: possessing more conformational flexibility than piperidines/azepanes to mold into protein binding pockets, yet enough rigidity (unlike macrocycles) to minimize the entropic penalty of binding.

Why Azocan-3-yl Carbamates? The azocan-3-yl carbamate moiety is a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD).[1]

  • Topology: The 3-position substitution on the 8-membered ring creates vectors distinct from the common 4-substituted isomers derived from metathesis chemistry.[1]

  • Linker Stability: The carbamate linkage (

    
    ) serves as a metabolically stable bioisostere for amides and esters, offering hydrogen bond donor/acceptor capability critical for engaging backbone residues in target proteins (e.g., kinases, hydrolases).[1]
    

This guide details a self-validating protocol for synthesizing the N-Boc-azocan-3-ol core and elaborating it into a diverse carbamate library using 4-nitrophenyl chloroformate activation.[1]

Synthetic Workflow & Causality

The synthesis is designed to be divergent . We first construct the challenging 8-membered core, then install the "activation handle," and finally split the material for parallel library generation.

Core Synthesis Logic: The Dieckmann Approach

While Ring-Closing Metathesis (RCM) is popular, it often yields the 4- or 5-alkene, requiring further manipulation to access the 3-position. We utilize the Dieckmann Condensation of a symmetric diester. This method is thermodynamically driven and scalable, directly yielding the 3-keto functionality required for stereoselective reduction.

Visual Workflow (DOT Diagram)

AzocaneWorkflow Start Symmetric Diester Precursor (Diethyl 4,4'-iminodibutyrate) Dieckmann Step 1: Dieckmann Condensation (NaH, Toluene, Reflux) Start->Dieckmann Cyclization (8-endo-trig) Decarb Step 2: Decarboxylation (HCl, Heat) Dieckmann->Decarb -CO2 Ketone Intermediate: N-Boc-Azocan-3-one Decarb->Ketone Red Step 3: Carbonyl Reduction (NaBH4 or L-Selectride) Ketone->Red Stereocontrol point Alcohol Scaffold: N-Boc-Azocan-3-ol Red->Alcohol Activate Step 4: Activation (4-Nitrophenyl Chloroformate) Alcohol->Activate Activation ActiveCarb Activated Carbonate (Stable Crystalline Solid) Activate->ActiveCarb Library Step 5: Parallel Library Gen (Diverse Amines + DIPEA) ActiveCarb->Library Displacement Final Final Library: Azocan-3-yl Carbamates Library->Final

Caption: Figure 1. Divergent synthetic pathway for azocan-3-yl carbamate libraries utilizing a Dieckmann condensation strategy.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (N-Boc-Azocan-3-ol)

Objective: To generate the 8-membered ring with a hydroxyl handle at the 3-position.

Reagents:

  • Diethyl 4,4'-iminodibutyrate (Precursor)

  • Sodium Hydride (60% dispersion in oil)

  • Boc-anhydride (

    
    )[1]
    
  • Sodium Borohydride (

    
    )
    

Step-by-Step:

  • N-Protection: Dissolve diethyl 4,4'-iminodibutyrate (10 mmol) in DCM. Add

    
     (1.1 eq) and TEA (1.2 eq).[1] Stir 4h. Wash with 1N HCl and brine.[1] Concentrate to yield N-Boc-diethyl 4,4'-iminodibutyrate.[1]
    
    • Why: The nitrogen lone pair must be masked to prevent N-alkylation or polymerization during cyclization.[1]

  • Dieckmann Cyclization:

    • Suspend NaH (2.5 eq) in dry toluene under Argon.[1]

    • Add the N-Boc diester dropwise at reflux.[1]

    • Critical Checkpoint: Monitor for the evolution of hydrogen gas. The reaction mixture should turn heterogeneous/yellow.

    • Reflux for 6–12h.[1]

    • Quench with glacial acetic acid, extract with EtOAc.[1]

  • Decarboxylation:

    • The crude product (beta-keto ester) is refluxed in 10% aqueous NaOH/EtOH followed by acidification and heating, or utilizing Krapcho decarboxylation conditions (NaCl, wet DMSO,

      
      ) to yield N-Boc-azocan-3-one .
      
  • Reduction:

    • Dissolve ketone in MeOH at

      
      .[1] Add 
      
      
      
      (1.5 eq) portion-wise.[1]
    • Note on Stereochemistry:

      
       yields a racemate.[1] If enantiopurity is required, use enzymatic reduction (KREDs) or asymmetric transfer hydrogenation (Ru-TsDPEN).[1]
      
    • Workup: Quench with sat.

      
      , extract DCM.[1] Purify via silica flash chromatography (Hex/EtOAc).
      

QC Criteria:

  • 1H NMR: Look for the disappearance of the ketone carbonyl carbon (~210 ppm in 13C) and appearance of the methine proton at C3 (~3.8–4.0 ppm).

  • MS:

    
    .[1]
    
Protocol B: Parallel Library Generation (The "Activate-and-Shoot" Method)

Objective: To convert the single scaffold into a library of carbamates using 4-nitrophenyl chloroformate (4-NPC).

Why 4-NPC? Unlike phosgene (toxic gas) or CDI (moisture sensitive), 4-NPC yields a crystalline mixed carbonate intermediate.[1] This intermediate is stable enough to be stored but reactive enough to be displaced by amines, releasing the yellow 4-nitrophenol byproduct as a built-in colorimetric indicator of reaction progress [1].

Reagents:

  • N-Boc-Azocan-3-ol (from Protocol A)[1]

  • 4-Nitrophenyl chloroformate (4-NPC)[1][2]

  • Pyridine or Triethylamine[3]

  • Diverse Amine Library (

    
    )[1]
    

Step-by-Step:

  • Activation (Batch Step):

    • Dissolve N-Boc-azocan-3-ol (1.0 eq) in anhydrous DCM at

      
      .
      
    • Add Pyridine (1.5 eq).[1]

    • Add 4-NPC (1.2 eq) portion-wise. A white precipitate (pyridine HCl) may form.[1]

    • Stir at RT for 2–4 hours.

    • Workup: Wash with cold 1N HCl (to remove pyridine), then water.[1] Dry organic layer and concentrate.[1]

    • Result: 4-nitrophenyl (N-Boc-azocan-3-yl) carbonate. This is a stable, often crystalline solid.[1]

  • Library Array (Parallel Step):

    • Dissolve the activated carbonate in DMF or DCM (0.2 M stock solution).[1]

    • Aliquot 500 µL (100 µmol) into each well of a 96-well reaction block.

    • Add diverse amines (1.5 eq) to each well.

    • Add DIPEA (2.0 eq).[1]

    • Shake at RT for 12 hours.

    • Visual Check: The solution should turn bright yellow (release of 4-nitrophenolate).[1]

  • Purification:

    • Scavenger resin (e.g., Trisamine or PS-Isocyanate) can be added to remove excess starting amine.[1]

    • Alternatively, use semi-prep HPLC.[1] The 4-nitrophenol byproduct is easily separated.[1]

Data Summary Table: Typical Yields & Conditions

Reaction StepReagentTempTimeTypical YieldKey Observation
Cyclization NaH, Toluene

12h55-65%

gas evolution
Reduction

, MeOH

1h>90%Clear solution
Activation 4-NPC, Pyridine

3h85-95%Precipitate formation
Carbamylation

, DIPEA
RT12h70-95%Yellow color (4-NP release)

Conformational Analysis & Validation

Azocanes exist in a dynamic equilibrium between boat-chair and crown conformations.[1] The installation of the carbamate at C3 introduces transannular strain that can lock the conformation, potentially improving binding selectivity.

Validation Experiment: Run variable-temperature (VT) NMR (-40°C to +25°C) on the final carbamate.

  • Sharp peaks at RT indicate rapid ring flipping (flexible).[1]

  • Broad/split peaks at RT indicate a locked conformation (rigid).[1]

  • Relevance: Rigid scaffolds often pay a lower entropic cost upon protein binding.[1]

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from

  • Unsworth, W. P., et al. (2024).[1][5] Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.[1] Retrieved from

  • Lizza, J. R., & Wipf, P. (2020).[1][3][6] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses, 97, 96-124.[1] Retrieved from

  • University of York. (2025).[1] Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. Retrieved from

  • PubChem. (2025).[1] Azocane Compound Summary. Retrieved from [1]

Sources

Method

Application Notes and Protocols: Solvent Selection for Reactions Involving Medium-Ring Heterocycles

Introduction Medium-ring heterocycles, typically defined as cyclic compounds containing 8 to 11 atoms with at least one heteroatom, are crucial structural motifs in a vast array of biologically active natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Medium-ring heterocycles, typically defined as cyclic compounds containing 8 to 11 atoms with at least one heteroatom, are crucial structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2] However, their synthesis presents a formidable challenge to chemists. This difficulty arises from a combination of unfavorable enthalpic and entropic factors, including high degrees of transannular strain and significant conformational flexibility.[1][3] Transannular strain refers to the unfavorable steric interactions between atoms or groups across the ring.[3][4] These unique structural features mean that the outcomes of reactions involving medium-ring heterocycles are exquisitely sensitive to the reaction environment, with the choice of solvent playing a paramount role.

This guide provides a comprehensive overview of the principles and protocols for rational solvent selection in synthetic transformations involving medium-ring heterocycles. We will delve into the theoretical underpinnings of solvent-solute interactions, provide practical guidance for solvent screening, and present case studies that illustrate the profound impact of the solvent on reaction efficiency, selectivity, and even the ultimate product structure.

The Unique Challenge of Medium-Ring Systems

The conformational landscape of medium-ring heterocycles is complex and dynamic. Unlike smaller, more rigid rings, or larger, more flexible rings, medium rings exist as a delicate equilibrium of multiple, low-energy conformations.[5] This conformational mobility can lead to:

  • Transannular Interactions: Non-bonded interactions between atoms on opposite sides of the ring. These can be either attractive or repulsive and can significantly influence the molecule's shape and reactivity.[6][7] Solvents, particularly protic ones, can mediate these interactions, sometimes leading to unexpected tautomeric equilibria.[6]

  • Competing Reaction Pathways: The flexible nature of the ring can allow for multiple reactive conformations, leading to the formation of different products. The solvent can stabilize one conformation over another, thereby directing the reaction down a specific pathway.

  • Low Reactivity and Poor Yields: The entropic penalty of forcing the ends of a flexible chain to meet for cyclization can be substantial, often resulting in low reaction rates and yields.[1]

The choice of solvent can directly influence these factors by stabilizing or destabilizing specific conformations and transition states.

Theoretical Framework: Understanding Solvent-Solute Interactions

The influence of a solvent on a chemical reaction is a multifaceted phenomenon. Key solvent properties that must be considered include:

  • Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species. High-polarity solvents can stabilize polar intermediates and transition states, often accelerating reactions that involve a charge buildup.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, while aprotic solvents can act as hydrogen bond acceptors. These interactions can be critical in stabilizing reactants, intermediates, or transition states.

  • Coordinating Ability: Solvents can coordinate to metal catalysts or reagents, influencing their reactivity and selectivity. For instance, in transition-metal-catalyzed cyclizations, the solvent can affect the ligand exchange rates and the stability of the catalytic species.[8]

  • Viscosity and Boiling Point: These bulk properties can influence reaction rates and the feasibility of performing reactions at elevated temperatures.

The Interplay of Solvent Properties

The selection of an appropriate solvent often involves a trade-off between these properties. The following diagram illustrates the key considerations in this decision-making process.

Solvent_Properties cluster_properties Key Solvent Properties cluster_effects Influence on Reaction Polarity Polarity / Dielectric Constant Transition_State_Stabilization Transition State Stabilization Polarity->Transition_State_Stabilization Conformational_Equilibrium Conformational Equilibrium Polarity->Conformational_Equilibrium H_Bonding Hydrogen Bonding H_Bonding->Transition_State_Stabilization H_Bonding->Conformational_Equilibrium Coordinating_Ability Coordinating Ability Catalyst_Activity Catalyst Activity / Selectivity Coordinating_Ability->Catalyst_Activity Bulk_Properties Bulk Properties (Viscosity, BP) Reaction_Rate Reaction Rate & Feasibility Bulk_Properties->Reaction_Rate

Caption: Interplay of key solvent properties and their influence on reaction outcomes.

Practical Considerations for Solvent Selection

A systematic approach to solvent selection is crucial for optimizing reactions involving medium-ring heterocycles. This typically involves a multi-stage process of screening and optimization.

Solvent Classification

A useful starting point is to classify common solvents based on their key physical properties. This allows for a more rational selection of candidates for initial screening.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)Class
Non-Polar Aprotic
n-Hexane1.880.069Non-Polar
Toluene2.380.36111Non-Polar
Benzene2.280.080Non-Polar
Diethyl ether4.341.1535Non-Polar
Polar Aprotic
Dichloromethane (DCM)9.081.6040Polar Aprotic
Tetrahydrofuran (THF)7.581.7566Polar Aprotic
Acetonitrile (ACN)37.53.9282Polar Aprotic
Dimethylformamide (DMF)36.73.82153Polar Aprotic
Dimethyl sulfoxide (DMSO)46.73.96189Polar Aprotic
Polar Protic
Methanol (MeOH)32.71.7065Polar Protic
Ethanol (EtOH)24.51.6978Polar Protic
Water (H₂O)80.11.85100Polar Protic
Systematic Solvent Screening Protocol

A high-throughput screening approach is often the most efficient way to identify promising solvent candidates.

Objective: To rapidly identify solvents that promote the desired reaction with acceptable yield and selectivity.

Materials:

  • Reactants and catalyst

  • A diverse panel of solvents (e.g., from the table above)

  • Small-scale reaction vials (e.g., 2 mL HPLC vials)

  • Automated liquid handler (optional, for high-throughput)

  • Analytical instrumentation (e.g., LC-MS, GC-MS, NMR)

Protocol:

  • Preparation: Prepare stock solutions of the reactants and catalyst in a suitable, volatile solvent (e.g., DCM or THF) that can be easily removed.

  • Dispensing: Dispense a precise amount of the reactant and catalyst stock solutions into each reaction vial.

  • Solvent Evaporation: Carefully evaporate the initial solvent under a stream of nitrogen or in a vacuum centrifuge.

  • Solvent Addition: Add a predetermined volume of each screening solvent to the respective vials.

  • Reaction: Seal the vials and run the reactions under the desired conditions (e.g., temperature, time).

  • Quenching and Analysis: After the specified reaction time, quench the reactions and analyze the crude reaction mixtures by LC-MS, GC-MS, or NMR to determine the conversion, yield, and selectivity.

Solvent_Screening_Workflow start Start: Define Reaction prepare Prepare Reactant & Catalyst Stock Solutions start->prepare dispense Dispense into Reaction Vials prepare->dispense evaporate Evaporate Initial Solvent dispense->evaporate add_solvents Add Screening Solvents evaporate->add_solvents react Run Reactions add_solvents->react analyze Analyze Results (LC-MS, GC-MS, NMR) react->analyze optimize Identify Lead Solvents for Optimization analyze->optimize end_protocol End Protocol optimize->end_protocol

Caption: A typical workflow for systematic solvent screening.

Case Studies: The Decisive Role of the Solvent

Case Study 1: Gold-Catalyzed Cascade Reaction for Fused Nitrogen Heterocycles

In the synthesis of eight-membered ring-fused indoles and propellane-type indolines from anilines and diynes, the choice of solvent and ligand was found to be critical in controlling the reaction outcome.[8]

  • Protic Solvents (e.g., alcohols): Favored the formation of the eight-membered ring-fused indoles. The protic nature of the solvent likely stabilizes key intermediates or transition states leading to this product.

  • Non-Polar Solvents: In combination with specific ligands (e.g., Buchwald's type ligands), predominantly yielded the propellane-type indoline.

This example highlights how a subtle change in the reaction environment can completely switch the chemoselectivity of a reaction.

Case Study 2: Palladium-Catalyzed Intramolecular Cyclization

The regioselective formation of medium-sized heterocycles via an 8-endo-trig cyclization was significantly enhanced by the choice of solvent.[1] The use of an optimal solvent allowed for a reduction in the formation of an undesired six-membered ring byproduct. This demonstrates the solvent's ability to control regioselectivity by differentially stabilizing the transition states leading to the different cyclization products.

Case Study 3: Ring-Closing Metathesis (RCM)

The efficiency of RCM reactions for the synthesis of medium-sized rings can be highly dependent on the solvent. In some cases, careful selection of the solvent, in conjunction with controlled catalyst addition, is necessary to achieve quantitative yields.[9] Aromatic solvents have been identified as optimal in certain RCM reactions, leading to a significant increase in the ratio of the desired product.[10]

Advanced Techniques for Solvent Optimization

Co-solvent Systems

In many cases, a single solvent does not provide the optimal balance of properties. The use of a co-solvent system, a mixture of two or more solvents, can allow for fine-tuning of the reaction medium's polarity, hydrogen bonding ability, and other characteristics.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are becoming increasingly powerful tools for predicting solvent effects.[11][12] These methods can be used to:

  • Model the conformational preferences of medium-ring heterocycles in different solvents.[7]

  • Calculate the relative energies of transition states in various solvent environments.[13]

  • Predict reaction rates and selectivities.

Machine learning models are also emerging as a rapid and accurate way to predict kinetic solvent effects for a wide range of reactions.[14][15] The COSMO-RS method, a hybrid of quantum chemistry and statistical thermodynamics, has proven effective in predicting solvation free energies and can guide solvent selection.[16]

In-situ Reaction Monitoring

Spectroscopic techniques such as NMR, Raman, and IR spectroscopy can be used to monitor reactions in real-time.[17][18][19] This provides valuable kinetic and mechanistic information that can aid in the rational optimization of solvent and other reaction conditions.

Conclusion

The selection of an appropriate solvent is a critical, and often decisive, factor in the successful synthesis of medium-ring heterocycles. The unique conformational and electronic properties of these challenging targets demand a thoughtful and systematic approach to solvent choice. By combining a solid theoretical understanding of solvent-solute interactions with practical, high-throughput screening methods and advanced computational and analytical techniques, researchers can navigate the complexities of these reactions and unlock the full potential of medium-ring heterocycles in drug discovery and development. The continued development of "green" and sustainable solvent options will also play an increasingly important role in this field.[20][21]

References

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of tert-butyl N-(azocan-3-yl)carbamate synthesis

Ticket #808: Yield Optimization for tert-butyl N-(azocan-3-yl)carbamate Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #808: Yield Optimization for tert-butyl N-(azocan-3-yl)carbamate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of tert-butyl N-(azocan-3-yl)carbamate presents a classic challenge in organic synthesis: the formation of medium-sized (8-membered) heterocycles.[1] Unlike 5- or 6-membered rings, 8-membered rings suffer from significant transannular strain (Prelog strain) and unfavorable entropy, making cyclization kinetically slow and thermodynamically difficult.

Most yield failures for this scaffold stem from two root causes:

  • Intermolecular Oligomerization: In Ring-Closing Metathesis (RCM), the catalyst finds a second molecule faster than it finds the other end of the same chain.

  • Regiochemical Scrambling: In Ring Expansion (Schmidt/Beckmann) routes, nitrogen insertion occurs at the incorrect side of the ketone.

This guide details the troubleshooting protocols for the two primary synthetic routes: Ring-Closing Metathesis (RCM) and Ring Expansion .

Route A: Ring-Closing Metathesis (The Preferred Pathway)

Context: This route constructs the azocane core from a diene precursor. It allows for the installation of the chiral Boc-amine at the C3 position before cyclization, usually derived from an amino acid pool (e.g., allylglycine derivatives).

Troubleshooting Guide: Low Yield & Dimerization

User Query: "I am using Grubbs II catalyst in DCM at room temperature, but I'm getting <20% yield and a lot of baseline material (oligomers)."

Diagnosis: The Concentration Threshold

For 8-membered rings, the effective molarity (EM) is extremely low. At standard concentrations (0.1 M), intermolecular reaction (dimerization) is statistically favored over intramolecular cyclization.

Protocol 1: The Pseudo-High Dilution Setup

Do not simply dilute the entire reaction, as this slows kinetics to a halt. Use controlled addition .

  • Solvent: Switch from Dichloromethane (DCM, bp 40°C) to Toluene or Dichloroethane (DCE) (bp 83°C). Higher temperatures help overcome the enthalpic barrier of the medium ring.

  • Catalyst Loading: Dissolve the catalyst (Grubbs II or Hoveyda-Grubbs II, 5–10 mol%) in the bulk solvent at reflux.

  • Addition: Dissolve your diene precursor in a separate syringe. Add it dropwise to the refluxing catalyst solution over 4–8 hours using a syringe pump.

    • Why? This keeps the instantaneous concentration of the unreacted diene extremely low (<1 mM), forcing the molecule to react with itself (cyclize) rather than find a partner.

Protocol 2: Catalyst Deactivation by Amines

The basic nitrogen of the azocane ring (position 1) can coordinate with the Ruthenium center, killing the catalyst.

  • Solution A (Protection): Ensure the ring nitrogen (N1) is protected with an electron-withdrawing group (EWG) like Tosyl (Ts) , Nosyl (Ns) , or Cbz . A free amine or a simple alkyl amine will poison the catalyst.

  • Solution B (Lewis Acid Additive): If N1 is a carbamate (e.g., Boc) and still coordinating, add Ti(OiPr)₄ (0.3 equiv) or Benzoquinone to the reaction. This sequesters the nitrogen lone pair or prevents hydride formation on the Ru center.

Data: Catalyst Performance Matrix for 8-Membered N-Rings
CatalystTemp (°C)ConcentrationYield (Typical)Notes
Grubbs I 40 (DCM)0.01 M<15%Generally too unstable for slow 8-ring formation.
Grubbs II 80 (PhMe)0.005 M45–60%Standard choice. Requires N-protection (Ts/Boc).
Hoveyda-Grubbs II 110 (PhMe)0.005 M65–82% Thermally stable; "boomerang" mechanism allows long reaction times.
Schrock (Mo) 25 (C6H6)0.05 MVariableHigh activity but extremely sensitive to air/moisture. Avoid unless necessary.

Route B: Ring Expansion (The Alternative)

Context: This route involves expanding a 3-substituted cycloheptanone into an azocanone using hydrazoic acid (


) or TMS-azide (Schmidt Reaction).
Troubleshooting Guide: Regioselectivity Issues

User Query: "I tried the Schmidt reaction on 3-(Boc-amino)cycloheptanone, but the nitrogen inserted on the wrong side, giving me the 4-substituted azocan-2-one instead of the 3-substituted isomer."

Mechanism & Fix

The Schmidt reaction is governed by the migration of the anti-periplanar bond. In 3-substituted ketones, steric factors often dominate.

  • The Problem: The bulky Boc-amino group at C3 creates steric hindrance. The azide attacks the ketone, but the migration of the C2-C3 bond (which would put the N next to the substituent) is often sterically disfavored compared to the C1-C7 bond migration.

  • The Fix: Switch to the Beckmann Rearrangement of the corresponding oxime.

    • Convert ketone to oxime (

      
      ).
      
    • Separate the E and Z oxime isomers (chromatography).

    • Treat the specific isomer required with TsCl/NaOH or Polyphosphoric Acid (PPA). The migration is strictly stereospecific (anti to the hydroxyl), allowing you to force the correct regiochemistry.

Visual Workflow: RCM Decision Tree

RCM_Optimization Start Start: Diene Precursor CheckN Is Ring Nitrogen (N1) Protected with EWG? Start->CheckN Protect Protect N1 with Ts, Ns, or Cbz CheckN->Protect No (Free amine/alkyl) CheckConc Reaction Concentration CheckN->CheckConc Yes (Amide/Carbamate) Protect->CheckConc Dilution Standard Dilution (0.05 M) Risk: Dimerization CheckConc->Dilution > 0.01 M Pseudo Pseudo-High Dilution (Dropwise addition to reflux) CheckConc->Pseudo < 0.005 M Product Target: Azocane Scaffold (High Yield) Dilution->Product Low Yield Catalyst Select Catalyst Pseudo->Catalyst G2 Grubbs II (Good Baseline) Catalyst->G2 HG2 Hoveyda-Grubbs II (Best for 8-rings) Catalyst->HG2 Additives Add Ti(OiPr)4 if N-coordination suspected G2->Additives HG2->Additives Additives->Product

Figure 1: Decision logic for optimizing Ring-Closing Metathesis of 8-membered nitrogen heterocycles.

Part 3: Purification & Isolation

User Query: "My product is an oil that streaks on silica gel. I lose 30% of my mass during chromatography."

Azocanes are secondary or tertiary amines. They interact strongly with the acidic silanols on silica gel, leading to peak tailing and irreversible adsorption.

SOP: The "Amine-Friendly" Flash Column

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites.[2]

  • Mobile Phase: Use a gradient of DCM : MeOH :

    
     (90:9:1). The ammonium hydroxide competes for the silica sites, displacing your product.
    
  • Alternative: Use Alumina (Neutral, Grade III) instead of silica. It is far less acidic and often yields cleaner separation for medium-ring amines.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition.

  • Maier, M. E. (2000). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Angewandte Chemie International Edition.

  • Chattopadhyay, S. K., et al. (2012).[3] Formation of Medium-Ring Heterocycles by Diene and Enyne Metathesis. Chemical Reviews.

  • Aube, J. (1991). The Schmidt Reaction of Ketones with Alkyl Azides. Journal of the American Chemical Society.

Sources

Optimization

Technical Guide: Overcoming Solubility &amp; Handling Challenges of Boc-Azocane Derivatives

Executive Summary: The "Azocane Paradox" Boc-protected azocane (heptamethyleneimine) derivatives present a unique dual challenge in synthesis and purification. Unlike their 5- or 6-membered counterparts (pyrrolidine, pip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azocane Paradox"

Boc-protected azocane (heptamethyleneimine) derivatives present a unique dual challenge in synthesis and purification. Unlike their 5- or 6-membered counterparts (pyrrolidine, piperidine), 8-membered rings suffer from significant transannular strain (Prelog strain) .

When you attach a lipophilic tert-butyloxycarbonyl (Boc) group to this medium-sized ring, you create a molecule that is:

  • Conformationally Mobile yet "Greasy": The ring flips between boat-chair and crown conformations, often preventing stable crystal lattice formation (leading to oils).

  • Hydrophobically Aggregated: In polar protic solvents, the hydrophobic surface area forces aggregation, resulting in the "brick dust" phenomenon where the compound refuses to dissolve or oils out of solution.

This guide addresses these specific physical-chemical hurdles.

Module 1: Dissolution & Solvent Strategy

The Issue: Users frequently report that Boc-azocanes are insoluble in methanol (for hydrogenation) or DMSO (for bioassays), or that they form an emulsion rather than a solution.

The "Like Dissolves Like" Trap

Boc-azocanes are deceptively lipophilic. Standard "polar" organic solvents often fail because the Van der Waals forces between the medium-ring alkyl chains dominate.

Recommended Solvent Systems:

ApplicationPrimary SolventCo-Solvent (If needed)Additive
Reaction (Nucleophilic Sub.) DMF or NMPTHF (10-20%)None
Hydrogenation EtOAc or THFMeOH (only up to 20%)AcOH (1%)
Bioassay Stock DMSOPEG-400Warm to 37°C
NMR Analysis CDCl₃CD₃OD (for H-bonding)None
Troubleshooting "Oiling Out" in Reaction

If your Boc-azocane oils out during a reaction (common in aqueous/organic biphasic systems), the reaction surface area drops to near zero.

Corrective Protocol:

  • Switch to Homogeneous Phase: Use THF/Water (1:1) instead of DCM/Water.

  • The "Sonication Switch":

    • Heat the mixture to 40°C.

    • Sonicate for 5 minutes.

    • Why? This disrupts the hydrophobic aggregates that stabilize the oil droplets, allowing the phase transfer catalyst or reagents to penetrate.

Module 2: Purification & Isolation

The Issue: "My compound streaks on the column" or "It co-elutes with impurities despite a low Rf."

Silica Gel Interactions

Even protected amines like Boc-azocanes can exhibit interaction with acidic silanols on silica gel due to the conformational exposure of the carbamate nitrogen.

The "Buffered Eluent" Strategy: Do not rely on standard Hexane/EtOAc. You must suppress silanol activity.

  • Standard: 1% Triethylamine (TEA) in the eluent.

  • Advanced (for difficult streaks): 0.5% NH₄OH in DCM/MeOH (95:5).

    • Note: The ammonia effectively neutralizes the most acidic sites on the silica.

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Boc-Azocane Mixture State Physical State? Start->State Solid Solid/Semi-Solid State->Solid Crystalline Oil Viscous Oil State->Oil Gummy Trituration Trituration (Cold Pentane/Ether) Solid->Trituration Flash Flash Chromatography Oil->Flash Streak Streaking on TLC? Flash->Streak No No Streak->No Clean Spots Yes Yes Streak->Yes Tailing StdCol Hex/EtOAc Gradient ModCol DCM/MeOH + 1% TEA No->StdCol Yes->ModCol

Figure 1: Decision matrix for purifying lipophilic medium-ring amines.

Module 3: Deprotection & Salt Handling[1]

The Issue: "After removing the Boc group with TFA, I got a black tar that is hygroscopic and impossible to weigh."

The Scavenger Necessity

The tert-butyl cation generated during deprotection is an electrophile. In medium rings, the proximity of the carbon chain can lead to internal alkylation or polymerization (black tar).

Protocol:

  • Reagent: 50% TFA in DCM.

  • Additive: 2.5% Triisopropylsilane (TIPS) or Thioanisole.

  • Mechanism: These scavengers quench the t-butyl cation faster than it can polymerize with the azocane ring.

Handling the Hygroscopic Salt

Azocane TFA salts are notorious "water magnets."

The "Ether Crash" Method:

  • Rotovap the TFA/DCM mixture to an oil (do not dry completely).

  • Add cold Diethyl Ether (Et₂O) or MTBE.

  • Scratch the side of the flask with a glass rod.

  • Result: The oil should solidify into a white powder. Filter immediately under Nitrogen.

Frequently Asked Questions (FAQ)

Q1: Why does my Boc-azocane show double peaks in NMR? A: This is likely rotamerism . The Boc group has restricted rotation around the N-C(O) bond. In 8-membered rings, this is exacerbated by ring conformational locking.

  • Verification: Run the NMR at 50°C. The peaks should coalesce into sharp singlets.

Q2: Can I use HCl/Dioxane instead of TFA? A: Yes, but be careful. Boc-azocane HCl salts are often more hygroscopic than TFA salts. If you use HCl, ensure you have a strictly anhydrous environment and store the product in a desiccator immediately.

Q3: My compound precipitated in the HPLC injector. What happened? A: You likely dissolved it in pure DMSO and injected it into a high-water mobile phase (e.g., 95% Water). The hydrophobic Boc-azocane crashed out upon contact with water.

  • Fix: Dilute your sample with 50% Acetonitrile/Water before injection to match the mobile phase polarity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc chemistry and deprotection mechanisms).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[2] (Foundational text on transannular strain and medium-ring conformations).

  • Biotage Application Notes. (2023). Is there an easy way to purify organic amines? (Strategies for silica purification of lipophilic amines).

  • BenchChem Technical Guides. (2025). Solubility of Amino-PEG-Boc Linkers. (General solubility principles for amphiphilic Boc-amines).

Sources

Troubleshooting

Technical Support Center: Azocane Chemistry &amp; Deprotection Protocols

Executive Summary & Core Mechanism[1] The Issue: Researchers working with functionalized azocanes (8-membered nitrogen heterocycles) frequently encounter "ring contraction" during N-deprotection (typically removing Boc,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism[1]

The Issue: Researchers working with functionalized azocanes (8-membered nitrogen heterocycles) frequently encounter "ring contraction" during N-deprotection (typically removing Boc, Cbz, or Bn groups). Instead of the desired azocane free amine, the product rearranges into bicyclic pyrrolizidines (5,5-fused) or indolizidines (6,5-fused).

The Cause: This is driven by Transannular Strain (Prelog Strain) .[1][2] Medium-sized rings (8–11 atoms) possess high internal strain due to Pitzer strain (torsional) and transannular van der Waals repulsions.

  • Proximity Effect: In the lowest energy conformation (often a boat-chair), the nitrogen atom is forced into close proximity with transannular carbons (C4 or C5).

  • Nucleophilic Trigger: Upon deprotection, the revealed amine (N-H) acts as a nucleophile. If the ring contains an electrophile (alkene, ketone, epoxide, or leaving group) or if a carbocation is generated transiently, the amine attacks across the ring to form a thermodynamically more stable bicyclic system.

Mechanism Visualization

The following diagram illustrates the failure mode (contraction) versus the successful pathway.

Azocane_Contraction cluster_0 Critical Control Point Start N-Boc-5-Functionalized Azocane (High Transannular Strain) Inter Intermediate: Free Amine (N-H) (Proximity to C-5 Electrophile) Start->Inter Deprotection Contract FAILURE: Pyrrolizidine Derivative (Transannular Cyclization) Inter->Contract Transannular Attack (Thermodynamic Sink) Success SUCCESS: Azocane Salt (Intact 8-Membered Ring) Inter->Success Immediate Protonation/Trapping Path_Acid Strong Acid (TFA/HCl) Uncontrolled pH Path_Scav Scavenger/Lewis Acid (Kinetic Control)

Figure 1: Mechanistic divergence between successful deprotection and transannular contraction.

Troubleshooting Guide & Protocols

Scenario A: The "Hidden" Electrophile

Symptom: You are deprotecting an N-Boc azocane that contains a transannular alkene, alcohol, or ketone. The product is a bicyclic amine. Diagnosis: The free amine is attacking the functional group. Even a "neutral" alkene can be activated by the acidic conditions used for deprotection (hydroamination).

Protocol 1: The "Proton Sponge" Method (Anhydrous HCl) Goal: Ensure the amine is protonated faster than it can attack transannularly, and keep it protonated until isolation.

  • Preparation: Dissolve N-Boc azocane (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Reagent: Add 4.0 M HCl in dioxane (10 equiv) dropwise at 0°C.

    • Critical: Do NOT use TFA/DCM. TFA forms a loose ion pair; HCl forms a tighter salt, reducing the nucleophilicity of the nitrogen.

  • Temperature: Maintain 0°C for 2 hours. Do not heat.

  • Work-up (The Danger Zone):

    • Do NOT neutralize with aqueous NaHCO3 or NaOH while the organic solvent is present. The moment the free base forms in solution, it will cyclize.

    • Correct Step: Concentrate the reaction mixture in vacuo to dryness to obtain the hydrochloride salt directly.

    • Use the salt directly in the next step (e.g., amide coupling) using a hindered base (DIPEA) only in the presence of the electrophile to ensure intermolecular reaction outcompetes intramolecular cyclization.

Scenario B: Cation-Induced Collapse

Symptom: Deprotection of N-Boc leads to a complex mixture or rearranged skeletal products, specifically when adjacent tertiary carbons are present. Diagnosis: The tert-butyl cation generated during Boc removal is acting as a Lewis acid or electrophile, promoting hydride shifts or transannular alkylations.

Protocol 2: The Scavenger Cocktail Goal: Trap the t-butyl cation immediately to prevent it from lingering and catalyzing rearrangements.

ComponentRoleQuantity
Triethylsilane (Et3SiH) Cation Scavenger (Hydride source)2.0 equiv
TFA Deprotecting Acid10-20% v/v
DCM SolventBalance
  • Dissolve substrate in DCM/Et3SiH.

  • Add TFA dropwise at -10°C.

  • Monitor by LCMS. The Et3SiH will quench the t-butyl cation to isobutane/isobutylene, preventing it from interacting with the azocane ring.

Scenario C: Acid-Sensitive Substrates (The "Non-Acidic" Route)

Symptom: Substrate decomposes or rearranges instantly upon acid contact. Diagnosis: The ring strain is so high that any protonation triggers skeletal rearrangement (Wagner-Meerwein type).

Protocol 3: Silyl-Mediated Deprotection (TMSOTf) Goal: Cleave the carbamate under mild, non-protic conditions.

  • Solvent: Anhydrous DCM (0.1 M), cooled to 0°C.

  • Base: 2,6-Lutidine (1.5 equiv). Note: This hinders the nitrogen from attacking transannularly.

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).

  • Mechanism: Silylation of the Boc carbonyl oxygen leads to fragmentation (loss of CO2 and isobutylene) and formation of the N-TMS amine.

  • Quench: Methanol (excess). This cleaves the N-TMS bond gently to yield the amine salt.

Comparative Data: Deprotection Methods

MethodReagentsRisk of ContractionBest For
Standard Acid TFA / DCMHigh Simple, unfunctionalized azocanes only.
Rigid Salt HCl / DioxaneMedium Azocanes with distal functional groups.
Scavenger TFA / Et3SiH / DCMLow Substrates sensitive to t-butyl cations.
Silyl Cleavage TMSOTf / 2,6-LutidineVery Low Highly strained or acid-sensitive functionalized azocanes.
Thermolytic 150°C / MicrowaveHigh Not recommended for azocanes; thermal energy overcomes strain barriers for contraction.

Frequently Asked Questions (FAQ)

Q: Why does my azocane contract to a pyrrolizidine and not an indolizidine? A: It depends on the substitution pattern, but pyrrolizidine formation (5,5-fused system) is often kinetically favored due to the specific transannular distance between N1 and C5 in the boat-chair conformation of the azocane.

Q: Can I use hydrogenation (H2/Pd-C) to remove a Cbz group without contraction? A: Generally, yes. Hydrogenolysis is neutral. However, if your molecule has a transannular ketone, the amine formed in situ might still condense to form an imine/enamine bridge. If this happens, run the hydrogenation in acidic methanol (HCl/MeOH) to protonate the amine immediately upon formation.

Q: I need the free base for an assay. How do I neutralize the salt without contraction? A: This is the hardest step.

  • Keep the temperature low (0°C).

  • Use a biphasic system (DCM / sat. NaHCO3) with rapid stirring.[1]

  • Extract immediately and keep the solution dilute.

  • If possible, store as the salt and only neutralize in the assay buffer or in the next reaction vessel.

Decision Logic for Researchers

Use this flow to select your experimental protocol.

Decision_Tree Start Start: Azocane Deprotection Q1 Is there a transannular electrophile (C=O, C=C, epoxide)? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes Res3 Use Protocol 2: TFA / Et3SiH Scavenger Q1->Res3 No (Standard) Res1 Use Protocol 3: TMSOTf / 2,6-Lutidine Q2->Res1 Yes Res2 Use Protocol 1: HCl / Dioxane (Isolate as Salt) Q2->Res2 No

Figure 2: Protocol selection decision tree based on substrate functionality.

References

  • Prelog, V. (1950). "The Chemistry of Medium-Sized Ring Compounds." Journal of the Chemical Society. (Foundational text on transannular strain/Prelog strain).

  • Li, B., et al. (2019).[3] "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." Vapourtec Application Notes. (Context for thermolytic deprotection risks).

  • BenchChem. (2025).[4] "Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols." (Specifics on azocane synthesis and handling).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for TMSOTf and Silane scavenging protocols).
  • RSC Advances. (2023). "Stereoselective two-carbon ring expansion of allylic amines." (Discusses the equilibrium between ring expansion and contraction in medium rings).

Sources

Optimization

purification of tert-butyl N-(azocan-3-yl)carbamate from byproducts

This is the Technical Support Center for the purification of tert-butyl N-(azocan-3-yl)carbamate . This guide addresses the specific challenges of purifying medium-sized (8-membered) nitrogen heterocycles, particularly t...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the purification of tert-butyl N-(azocan-3-yl)carbamate .

This guide addresses the specific challenges of purifying medium-sized (8-membered) nitrogen heterocycles, particularly the separation of cyclic products from linear byproducts and the handling of polar, acid-sensitive Boc-amines.

Subject: Purification Protocol for tert-butyl N-(azocan-3-yl)carbamate Status: Open Severity: High (Product Purity/Yield Critical)

📋 System Overview & Compound Analysis

  • Target Molecule: An 8-membered saturated nitrogen heterocycle (azocane) with a Boc-protected primary amine at the C3 position.

  • Key Chemical Risks:

    • Acid Sensitivity: The Boc group is labile; prolonged exposure to acidic silica silanols can lead to deprotection (isobutylene loss).

    • Basicity/Polarity: If the ring nitrogen (N1) is unprotected (secondary amine), the compound will interact strongly with silica, causing "streaking" and yield loss.

    • Synthetic Context (RCM): Synthesis of 8-membered rings usually involves Ring-Closing Metathesis (RCM) followed by hydrogenation. Common impurities include linear oligomers (intermolecular reaction) and uncyclized linear precursors .

🛠 Module 1: Chromatography Troubleshooting

Issue: "My product streaks on the column, co-elutes with impurities, or decomposes."

The "Basified Silica" Protocol

Standard silica gel is slightly acidic (pH ~5-6). For azocanes with a free secondary amine, you must neutralize the stationary phase to prevent salt formation and tailing.

Step-by-Step Protocol:

  • Eluent Preparation: Prepare a mobile phase of DCM:MeOH (95:5) or Hexane:EtOAc (variable).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the entire volume of mobile phase.

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-treated solvent before loading your sample. This deactivates the acidic silanol sites.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM (with 0.5% TEA) and load.

Expert Insight: Do not use Acetone/DCM mixtures for secondary amines; they can form hemiaminals (Schiff base intermediates) on the column, creating "ghost peaks."

Separation of Cyclic Product vs. Linear Byproducts

In RCM reactions, the cyclic product and the linear starting material often have identical Rf values.

FeatureCyclic Product (Azocane)Linear Byproduct (Open Chain)Separation Strategy
Polarity Slightly less polar (intramolecular H-bonding)More polar (exposed dipoles)Use a shallow gradient (e.g., 0.5% MeOH increments).
Shape Constrained/GlobularFlexible/LinearReverse Phase (C18) is often superior here.
pKa Ring constraints affect N-basicityStandard aliphatic amine basicitypH-controlled Extraction (see Module 3).

⚗️ Module 2: Metal Scavenging (Post-Synthesis Hygiene)

Issue: "The product is colored (brown/grey) or shows metal contamination in NMR."

If synthesized via RCM (Grubbs catalyst) or Hydrogenation (Pd/C), metal residues can catalyze the decomposition of the Boc group or chelate the amine, altering chromatography.

The "Thiourea/Silica" Workflow:

  • Reagent: Use commercially available functionalized silica (e.g., SiliaMetS® Thiol or Thiourea).

  • Dosage: Add 4 equivalents of scavenger relative to the catalyst loading.

  • Process: Stir the crude reaction mixture (in EtOAc or THF) with the scavenger resin for 4 hours at 40°C.

  • Filtration: Filter through a 0.45µm PTFE pad. The filtrate will be metal-free and ready for flash chromatography.

📉 Module 3: Advanced Purification (When Flash Fails)

Issue: "Flash chromatography is not giving >95% purity."

Protocol A: Selective Acid-Base Extraction (The "pH Switch")

Prerequisite: The ring nitrogen (N1) must be a free secondary amine. The exocyclic N-Boc is not basic enough to protonate at mild pH.

  • Dissolve: Take crude in EtOAc.

  • Acid Wash (Mild): Extract with 0.5 M Citric Acid (pH ~3-4).

    • Mechanism:[2][3][4][5][6] The cyclic secondary amine protonates and moves to the aqueous layer. Non-basic impurities (dimers, catalyst ligands) stay in organic.

    • Warning: Do NOT use HCl or TFA; it will strip the Boc group.

  • Wash: Wash the aqueous layer 2x with Et₂O.

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

  • Recover: Extract 3x with DCM. Dry over Na₂SO₄.[4]

Protocol B: Silver Nitrate Impregnated Silica (If Alkene Present)

If your product is the unsaturated azocene (pre-hydrogenation), the cyclic alkene and linear alkene separate poorly.

  • Solution: Mix silica gel with 10% w/w AgNO₃ solution, dry in the dark (rotovap), and pack column.

  • Mechanism: Ag⁺ complexes with pi-bonds. The linear diene (2 alkenes) binds stronger than the cyclic mono-alkene.

📊 Visual Troubleshooting Guide

Workflow Decision Tree

PurificationLogic Start Crude Mixture Analysis CheckN Is Ring Nitrogen (N1) Protected? Start->CheckN Protected Yes (e.g., N-Bn, N-Cbz) CheckN->Protected Yes Unprotected No (Free Secondary Amine) CheckN->Unprotected No StandardFlash Standard Flash (Hex/EtOAc) Protected->StandardFlash BasifiedFlash Basified Flash (DCM/MeOH + 1% TEA) Unprotected->BasifiedFlash CheckPurity Is Purity > 95%? StandardFlash->CheckPurity BasifiedFlash->CheckPurity Success Evaporate & Store (< -20°C) CheckPurity->Success Yes Fail Impurities Persist CheckPurity->Fail No ImpurityType Identify Impurity Type Fail->ImpurityType Linear Linear/Oligomers ImpurityType->Linear Metal Metal Residues (Ru/Pd) ImpurityType->Metal CitricExtract Citric Acid Extraction (pH 3-4) Linear->CitricExtract Scavenger Thiol/Thiourea Resin Treatment Metal->Scavenger CitricExtract->Success Scavenger->Success

Caption: Logic flow for selecting the correct purification method based on N-protection status and impurity profile.

❓ Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove impurities and then re-protect? A: No. TFA will remove the Boc group immediately. If you need to purify via salt formation, use weak acids like Citric Acid or Tartaric Acid which protonate the amine without cleaving the carbamate.

Q: My product is an oil that refuses to crystallize. How do I get a solid? A: Azocane derivatives are conformationally flexible and "greasy," often resisting crystallization.

  • Try: Dissolve in minimal Et₂O and add HCl in Dioxane (1 eq) to form the hydrochloride salt. Salts of medium rings often crystallize better than the free base.

  • Warning: This removes the Boc group unless done strictly with anhydrous weak acids (e.g., Oxalic acid) which might preserve it, but HCl will deprotect. Stick to lyophilization from benzene/water if you need a powder form of the Boc-protected compound.

Q: Why does the NMR show broad peaks? A: Medium rings (8-membered) undergo slow conformational flipping (boat-chair-boat transitions) at room temperature. This causes NMR line broadening.

  • Fix: Run the NMR at elevated temperature (50°C) or low temperature (-40°C) to sharpen the signals. This is a physical property, not an impurity.

📚 References & Grounding

  • Ring-Closing Metathesis (RCM) for Medium Rings:

    • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Nobel Lecture. RCM is the primary method for synthesizing azocane rings, often requiring high dilution to avoid oligomerization.

    • Source:

  • Purification of Amines on Silica:

    • Adding Triethylamine (TEA) to silica columns neutralizes acidic silanols, preventing amine decomposition and streaking.

    • Source:

  • Boc Group Stability:

    • Boc groups are stable to basic conditions but labile to strong acids. Purification using weak acids (Citric) allows for salt-based separation without deprotection.

    • Source:

  • Metal Scavenging:

    • Use of functionalized silica (Thiol/Thiourea) is the industry standard for removing Ruthenium (Grubbs) and Palladium residues from pharmaceutical intermediates.

    • Source:

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 8-Membered Ring Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of 8-membered rings. This guide is designed to provide expert insights and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of 8-membered rings. This guide is designed to provide expert insights and practical solutions to the common challenges posed by the unique conformational landscape and steric demands of these complex structures.

Introduction: The Challenge of the 8-Membered Ring

Eight-membered rings, such as cyclooctane and its derivatives, are prevalent in numerous natural products and pharmaceuticals.[1][2][3] However, their inherent flexibility and the presence of multiple low-energy conformations create significant challenges for selective functionalization.[4] Unlike well-behaved 6-membered rings, 8-membered rings suffer from transannular strain (unfavorable interactions across the ring), which dictates their conformational preferences and, consequently, their reactivity.[5] This guide will address common issues and provide actionable strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction on an 8-membered ring giving a low yield?

Low yields in reactions involving 8-membered rings can often be attributed to several factors:

  • Conformational Complexity: Cyclooctane and its derivatives exist as a mixture of conformers, with the boat-chair and crown conformations being the most stable.[4] Your desired reactive conformation may only be a minor component of this equilibrium, leading to a slow or incomplete reaction.

  • Steric Hindrance: The pseudo-axial and pseudo-equatorial positions in the common conformers can be sterically congested, hindering the approach of reagents.[5]

  • Transannular Reactions: The proximity of atoms across the ring can lead to undesired side reactions, such as intramolecular C-H functionalization at remote positions.[1]

  • Reaction Conditions: Standard reaction conditions may not be optimal for these challenging substrates. Factors like temperature, solvent, and catalyst choice can have a profound impact on the outcome.[6][7]

Q2: How can I predict the most stable conformation of my 8-membered ring derivative?

Predicting the ground state conformation is crucial for understanding reactivity. While experimental techniques like NMR can provide insights, computational methods are invaluable.[8][9][10]

  • Molecular Mechanics (MM2/MM3): These force-field methods are often sufficient for predicting the lowest energy conformers of substituted cyclooctanes with reasonable accuracy.[5]

  • Density Functional Theory (DFT): For more complex systems or to gain a deeper understanding of the potential energy surface, DFT calculations are recommended.[3]

The following diagram illustrates the most stable conformations of cyclooctane:

Fig. 1: Key Conformations of Cyclooctane cluster_0 Most Stable Conformations cluster_1 Higher Energy Conformations BoatChair Boat-Chair (Most Stable) Equilibrium BoatChair->Equilibrium Crown Crown (Slightly Less Stable) BoatBoat Boat-Boat TwistChairChair Twist-Chair-Chair Equilibrium->Crown

Caption: Key low-energy conformations of cyclooctane.

Q3: What are "directing groups" and how can they help in C-H functionalization?

Directing groups are functional moieties that are temporarily or permanently installed on a molecule to guide a catalyst to a specific C-H bond.[11][12] This strategy is highly effective for overcoming the challenge of regioselectivity in C-H functionalization.

  • How they work: The directing group contains a heteroatom that coordinates to the metal catalyst, bringing it into close proximity to the target C-H bond and facilitating its activation.

  • Types of Directing Groups:

    • Covalently Attached: These are robust but require additional steps for installation and removal.[13]

    • Transient Directing Groups: These are formed in situ from a component of the reaction mixture and the substrate, streamlining the synthetic process.[11][14]

Troubleshooting Guides

Scenario 1: Low Yield and/or Regioselectivity in Palladium-Catalyzed C-H Arylation

Problem: You are attempting a Pd-catalyzed C-H arylation on a cyclooctane derivative with a directing group, but the yield is low, and you observe a mixture of isomers.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Poor Ligand Choice The ligand on the palladium catalyst is crucial for both reactivity and selectivity. It can influence the steric environment around the metal center and the stability of the key palladacycle intermediate.[1]Screen a variety of ligands. For transannular γ-arylation of cycloalkane carboxylic acids, novel quinuclidine-pyridone (QuinNuPyridone) ligands have shown excellent results.[1]
Ineffective Directing Group The directing group may not be positioned correctly to favor the desired C-H activation, or its coordination to the metal may be weak.Consider a different directing group. For example, 8-aminoquinoline has been used effectively for acetoxylation and arylation of α-amino acid derivatives. If applicable, explore transient directing groups to avoid lengthy installation/removal steps.[11][14]
Suboptimal Oxidant The choice of oxidant is critical for regenerating the active Pd(II) or Pd(IV) catalyst.Experiment with different oxidants. Silver salts (e.g., AgOAc) are commonly used, but others like PhI(OAc)2 or H5IO6 may be more effective for your specific substrate.[15]
Incorrect Solvent The solvent can affect the solubility of the catalyst and substrate, as well as the stability of intermediates.Test a range of solvents. Common choices include acetic acid, water, or mixtures thereof.
Experimental Protocol: Optimizing Pd-Catalyzed γ-Arylation of a Cyclooctane Carboxylic Acid
  • Ligand Screening:

    • Set up parallel reactions using your standard conditions but with different ligands (e.g., QuinNuPyridone L1, Sulfonamide-pyridone L2, etc.).[1]

    • Monitor the reactions by GC-MS or LC-MS to determine the conversion and product distribution.

  • Oxidant and Additive Screening:

    • Using the best ligand from step 1, screen different oxidants (e.g., AgOAc, Ag2CO3, PhI(OAc)2).

    • Investigate the effect of additives, such as acids (e.g., CF3SO3H), which can promote C-H activation.[16]

  • Temperature and Concentration Optimization:

    • Run the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and side product formation.

    • Vary the concentration to see if it impacts bimolecular side reactions.

Caption: Troubleshooting workflow for C-H arylation.

Scenario 2: Ring-Closing Metathesis (RCM) Fails or Gives Low Yield

Problem: You are trying to synthesize an 8-membered ring via RCM, but the reaction is sluggish, or you primarily observe starting material and/or oligomers.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Unfavorable Precursor Conformation For RCM to occur, the two terminal olefins of the diene precursor must be able to come into close proximity. Steric hindrance within the acyclic precursor can disfavor this reactive conformation.Redesign the RCM precursor. Introducing rigid elements or substituents that favor a "closed" conformation can improve yields.[17]
Catalyst Choice First and second-generation Grubbs catalysts have different reactivities and stabilities. The second-generation catalysts are generally more reactive but can also be more prone to promoting side reactions like olefin isomerization.[10][17]If using a second-generation catalyst at high temperatures, consider switching to a first-generation catalyst, which may give cleaner results, albeit with longer reaction times.[10][17]
High Concentration RCM is an intramolecular reaction. At high concentrations, the intermolecular reaction leading to oligomerization can become competitive.Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by slow addition of the substrate and catalyst to a large volume of solvent.
Olefin Isomerization The catalyst can sometimes isomerize one of the terminal double bonds to an internal position, which is less reactive in RCM. This can lead to the formation of smaller rings or stall the reaction.[17]Use a catalyst less prone to isomerization or run the reaction at a lower temperature. Additives like 1,4-benzoquinone can sometimes suppress isomerization.
Experimental Protocol: Synthesis of an 8-Membered Lactam via RCM

This protocol is adapted from the synthesis of a constrained peptidomimetic.[10]

  • Precursor Synthesis: Synthesize the appropriate diene precursor.

  • RCM Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.005 M.

    • Add a first-generation Grubbs catalyst (e.g., 5 mol%).

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the 8-membered lactam.

References

  • Dutta, S., & Seidel, D. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. Vertex AI Search.
  • (2005).
  • Combining transition metals and transient directing groups for C–H functionaliz
  • Kwan, B. (2003). Conformational Analysis of Medium Rings. Macmillan Group.
  • (2022).
  • Li, X. (n.d.).
  • (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial.
  • (n.d.). a) Classical directing group strategy for the functionalization of C−H bonds.
  • (2025). Mapping the conformation of eight-membered rings.
  • (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC.
  • (2025).
  • (2004).
  • Cyclooctane. Wikipedia.
  • (n.d.).
  • (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.
  • (2025).
  • (2012). Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing.
  • (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis.
  • (2015). What could be reason for getting a very low yield in organic chemistry?. Quora.
  • (2024). What are some common causes of low reaction yields? : r/Chempros. Reddit.
  • (2011).
  • (2020).
  • (2020). New method for constructing 8-membered ring compounds. HIMS - University of Amsterdam.
  • (n.d.). Control experiments for catalytic oxidation of cis-cyclooctene.
  • (2023). Functional Derivatization of 3- and 5-Substituted Cyclooctenes.
  • The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide. Benchchem.
  • (2019). Cyclooctyne.
  • (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-Aminoazocane Derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: AZO-RES-001 Subject: Troubleshooting Enantioseparation of Medium-Ring Amines System Overview & Challenge Brief The Challenge: Resolving 3-aminoazocane deri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: AZO-RES-001 Subject: Troubleshooting Enantioseparation of Medium-Ring Amines

System Overview & Challenge Brief

The Challenge: Resolving 3-aminoazocane derivatives presents a unique "perfect storm" of difficulty compared to standard pyrrolidines or piperidines.

  • Conformational Flux: The 8-membered azocane ring lacks the rigidity of 5- or 6-membered rings. It exists in equilibrium between boat-chair and crown conformers. This flux creates entropy penalties during crystallization.

  • Transannular Interactions: The nitrogen lone pair often engages in transannular interactions across the ring, altering the pKa and making salt formation unpredictable.

Strategic Decision Matrix: Before starting, determine your path based on scale and material availability.

ResolutionStrategy Start Start: Racemic 3-Aminoazocane ScaleCheck Scale > 50g? Start->ScaleCheck SaltRoute Path A: Diastereomeric Salt Crystallization (Scalable, Low Cost) ScaleCheck->SaltRoute Yes ChromRoute Path B: Chiral HPLC/SFC (Fast, High Cost) ScaleCheck->ChromRoute No Decision Check pKa & Solubility SaltRoute->Decision Screen Acidic Resolving Agents Screen Acidic Resolving Agents Decision->Screen Acidic Resolving Agents Basic Amine Derivatize (e.g., Boc) then HPLC Derivatize (e.g., Boc) then HPLC Decision->Derivatize (e.g., Boc) then HPLC Weak Base/Fail

Figure 1: Decision matrix for selecting the resolution methodology.

Module A: Classical Resolution (Diastereomeric Crystallization)

Context: This is the preferred method for scale-up. You are reacting the basic 3-amino group with a chiral acid to form a salt.

Troubleshooting Guide: "Oiling Out"

User Report: "I added the chiral acid, but instead of crystals, a sticky oil separated at the bottom of the flask."

Root Cause: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable zone is too wide or the melting point of the solvated salt is lower than the process temperature.[1] In azocanes, the flexible ring prevents efficient packing into a crystal lattice.

Step-by-Step Recovery Protocol:

StepActionScientific Rationale
1 Re-heat to Homogeneity Dissolve the oil back into the solution by heating to reflux.
2 Seed at Cloud Point Cool slowly. The moment turbidity appears, add pure seed crystals (if available) or scratch the glass.[1] Do not crash cool.
3 The "Double-Solvent" Trick If using Ethanol, add MTBE or EtOAc dropwise at reflux until slightly cloudy, then add 1mL Ethanol to clear it. Cool slowly.
4 Switch Acid Family If Tartaric acid oils out, switch to Dibenzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA) . The aromatic rings provide "pi-stacking" anchors that rigidify the azocane lattice.
FAQ: Salt Selection

Q: Which resolving agents work best for medium-ring amines? A: Simple acids like Tartaric Acid often fail with azocanes because the salt lattice is too "loose."

  • Recommendation: Use O,O'-Dibenzoyl-L-tartaric acid or Mandelic Acid .

  • Why: The bulky phenyl groups in these acids fill the void spaces created by the puckered 8-membered ring, stabilizing the crystal lattice via Van der Waals interactions [1].

Module B: Chiral Chromatography (HPLC/SFC)

Context: Used for analytical checks (ee% determination) or preparative separation (<10g).

Method Development Guide

User Report: "My peaks are tailing severely, and I see no separation."

Root Cause: Secondary amines in azocanes interact strongly with residual silanols on the silica support of the column. The "ring strain" can also expose the nitrogen lone pair more than in linear amines, increasing non-specific binding.

The "Golden Standard" Screening Protocol:

  • Column Selection:

    • Primary: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – The "meta" substituents often recognize ring conformations better.[2]

    • Secondary: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) – Immobilized, robust.

  • Mobile Phase Additives (CRITICAL): You MUST use a basic additive to suppress silanol activity.

    • Standard: 0.1% Diethylamine (DEA).

    • Aggressive: 0.1% Isopropylamine (IPA-amine) + 0.1% TFA (creates an ionic buffer on-column).

Optimization Workflow:

HPLC_Workflow Input Sample: 1mg/mL in EtOH Screen1 Column: Chiralpak IG MP: Hexane/EtOH/DEA (90:10:0.1) Input->Screen1 Check Resolution (Rs) > 1.5? Screen1->Check Success Scale Up Check->Success Yes Fail Change Modifier Check->Fail No (Broad/Tailing) Try MeOH or IPA Try MeOH or IPA Fail->Try MeOH or IPA Try Chiralpak IA Try Chiralpak IA Try MeOH or IPA->Try Chiralpak IA

Figure 2: HPLC Screening workflow for azocane amines.

Module C: Structural Analysis & Absolute Configuration

The "Ghost Peak" Phenomenon

User Report: "My NMR shows doubled peaks, but HPLC says it's pure. Is my resolution failing?"

Diagnosis: This is likely not an impurity. 3-Aminoazocane derivatives exhibit slow conformational exchange on the NMR timescale at room temperature. The ring flips between "boat-chair" and "crown" forms [2].

Validation Protocol:

  • Variable Temperature (VT) NMR: Run the 1H-NMR at 50°C or 60°C .

    • Result: If the doubled peaks coalesce into sharp singlets, it is conformational isomerism, not chemical impurity.

  • X-Ray Crystallography:

    • To determine absolute configuration (R vs S), you generally need a heavy atom.

    • Protocol: React your resolved amine with p-bromobenzoyl chloride . Crystallize the resulting amide. The bromine atom allows for anomalous dispersion analysis to assign absolute stereochemistry.

Quick Reference Data

ParameterRecommended SettingNotes
Solvent (Crystallization) EtOH (95%) or iPrOHAvoid water; azocane salts are often hygroscopic.
Solvent (HPLC) Hexane/EtOH or CO2/MeOHALWAYS add 0.1% DEA.
Temperature (Crystallization) Slow ramp: 60°C

20°C
Rate: 5°C per hour to prevent oiling.
Detection (UV) 210 nm - 254 nmAzocanes have weak chromophores; rely on the benzoyl/tartrate part.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Source for conformational analysis of medium-ring heterocycles).
  • Daicel Chiral Technologies. (2025). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, IG).

  • Snyder, L. R., et al. (2010). Practical HPLC Method Development. Wiley. (Source for amine tailing suppression with basic additives).
  • BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Diastereomeric Salt Formation.

Sources

Reference Data & Comparative Studies

Validation

H-NMR interpretation of tert-butyl N-(azocan-3-yl)carbamate

Title: Technical Guide: H-NMR Characterization of Medium-Ring Scaffolds (tert-Butyl N-(azocan-3-yl)carbamate) Executive Summary This guide addresses the structural elucidation of tert-butyl N-(azocan-3-yl)carbamate , a m...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: H-NMR Characterization of Medium-Ring Scaffolds (tert-Butyl N-(azocan-3-yl)carbamate)

Executive Summary

This guide addresses the structural elucidation of tert-butyl N-(azocan-3-yl)carbamate , a medium-sized (8-membered) nitrogen heterocycle.[1] While 5- and 6-membered rings (pyrrolidines, piperidines) are staples in medicinal chemistry, 8-membered azocanes offer unique vector orientations for scaffold hopping.[1] However, they present significant analytical challenges due to transannular strain and conformational flux.[1] This document compares the NMR profile of the azocane scaffold against the industry-standard piperidine, providing a validated workflow for resolving spectral complexity.

Part 1: The Scaffold Challenge (Comparative Analysis)

The primary analytical hurdle with azocanes is conformational heterogeneity .[1] Unlike the rigid chair conformation of piperidine, the azocane ring exists in a dynamic equilibrium of boat-chair and crown conformations at room temperature.

Table 1: Comparative NMR Profile (Piperidine vs. Azocane)
FeatureStandard: Piperidine Derivative (6-membered)Target: Azocane Derivative (8-membered)Implication for Analysis
Conformation Rigid Chair (stable).[1][2]Fluxional (Boat-Chair

Crown).
Azocane signals broaden due to intermediate exchange rates.[1]
H-NMR Signals Sharp, well-defined multiplets.[1]Broad "humps" or coalesced baselines at 25°C.Standard integration is unreliable without VT-NMR.[1]

-Protons
Distinct Axial/Equatorial splitting (

Hz).[1]
Averaged or complex higher-order couplings.[1]Stereochemical assignment requires NOESY/ROESY.[1]
Transannular Effects Minimal.[1][3]Significant (H3 to H7 interactions).Unexpected NOE correlations may appear.

Part 2: H-NMR Structural Elucidation

Predicted Spectral Signature

Solvent: DMSO-d6 or CDCl3 (Note: DMSO is preferred to sharpen exchangeable NH protons).[1]

PositionGroupShift (

ppm)
MultiplicityInterpretation Notes
Exocyclic Boc (

-Bu)
1.38 – 1.45Singlet (9H)High intensity reference peak.[1]
Exocyclic Carbamate -NH4.80 – 5.50Broad DoubletExchangeable.[1] Chemical shift is concentration/temperature dependent.[1][4]
C3 Methine (-CH-)3.60 – 4.10MultipletDeshielded by the carbamate nitrogen.[1] Often obscured by water peak in DMSO.[1]
C2, C8

-Ring (-CH2-)
2.60 – 3.20Broad MultipletsProtons adjacent to the ring amine.[1] Broadening indicates ring flipping.[1]
C4-C7 Ring Body (-CH2-)1.40 – 1.90Complex Envelope"The Hump."[1] These methylene protons overlap significantly.[1]
The "Flux" Problem & Solution

At 25°C (298 K), the energy barrier for azocane ring inversion is often comparable to the NMR timescale. This results in decoalescence , where axial and equatorial protons exchange too slowly to average out, but too fast to be distinct.[1]

  • Diagnostic Symptom: The ring methylene protons (C4-C7) appear as a shapeless baseline elevation rather than distinct multiplets.[1]

  • Protocol Solution: Variable Temperature (VT) NMR .

    • Heat to 353 K (80°C): Increases exchange rate.[1] Signals coalesce into sharp, average multiplets.[1] Best for purity checks.

    • Cool to 233 K (-40°C): Freezes the conformation.[1] Resolves distinct axial/equatorial sets.[1] Best for stereochemical assignment.

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation (Validation Context)

Objective: Isolate pure tert-butyl N-(azocan-3-yl)carbamate for analysis.

  • Cyclization: Perform Ring-Closing Metathesis (RCM) on N-Boc-diallylamine derivative using Grubbs-II catalyst to form the 8-membered alkene.

  • Hydrogenation: Reduce the alkene (H2, Pd/C) to the saturated azocane.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Checkpoint: Azocanes often "streak" on silica due to the basic amine.[1] Add 1% Triethylamine (TEA) to the eluent.[1]

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-d6.

    • Why DMSO? Chloroform often contains traces of acid (DCl) which protonates the ring amine, causing further line broadening.[1] DMSO prevents this.[1]

Protocol B: Advanced NMR Assignment Workflow
  • 1D Proton (298 K): Assess line width. If C4-C7 protons are broad, proceed to step 2.[1]

  • VT-NMR (343 K): Re-acquire spectrum at elevated temperature.

    • Success Criteria: Recovery of coupling constants (

      
      -values) for the H3 methine proton.
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to identify the C2 and C8 carbons (adjacent to ring nitrogen) which will correlate to protons in the 2.6–3.2 ppm range.

    • Distinguish C3 (carbamate-bearing) from the lipidic C4-C7 region.[1]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing medium-ring heterocycles, distinguishing between rigid and fluxional systems.

NMR_Workflow cluster_legend Workflow Legend Sample Crude Sample: tert-butyl N-(azocan-3-yl)carbamate Solvent Dissolve in DMSO-d6 (Suppress Protonation) Sample->Solvent HNMR_RT 1H-NMR @ 25°C Solvent->HNMR_RT Decision Are Ring Signals Sharp or Broad? HNMR_RT->Decision Sharp Sharp Signals (Rigid Conformation) Decision->Sharp Sharp Broad Broad/Undefined (Coalescence Regime) Decision->Broad Broad Piperidine_Path Standard Analysis (Like Piperidine) Sharp->Piperidine_Path VT_Heat VT-NMR: Heat to 80°C (Fast Exchange Limit) Broad->VT_Heat For Purity VT_Cool VT-NMR: Cool to -40°C (Slow Exchange Limit) Broad->VT_Cool For Structure Integration Accurate Integration & Purity Check VT_Heat->Integration Stereochem NOE/Coupling Analysis (Conformer ID) VT_Cool->Stereochem key1 Action key2 Observation key3 Result

Caption: Analytical decision matrix for medium-ring heterocycles. Broad signals necessitate Variable Temperature (VT) NMR to exit the coalescence regime.

References

  • Evans, P. A., & Holmes, A. B. (1991).[1] Conformational analysis of medium-sized rings. Tetrahedron. Link (Foundational text on medium ring fluxionality).[1]

  • Clayden, J., et al. (2005).[1] Conformational dynamics of medium-sized rings by NMR. Chemical Communications.[1] Link (Methodology for VT-NMR in 8-membered rings).

  • Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Link (Authoritative database for chemical shift prediction).[1]

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link (Essential for distinguishing solvent peaks from ring protons).[1]

Sources

Comparative

A Senior Application Scientist's Guide to C13-NMR for Azocane Ring Confirmation

In the landscape of heterocyclic chemistry, the structural verification of saturated rings like azocane presents a unique set of challenges. Azocane, a saturated eight-membered ring containing one nitrogen atom, is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the structural verification of saturated rings like azocane presents a unique set of challenges. Azocane, a saturated eight-membered ring containing one nitrogen atom, is a core scaffold in various pharmacologically active compounds.[1][2] Its conformational flexibility and the absence of chromophores make definitive structural elucidation a non-trivial task. This guide provides an in-depth, comparative analysis of using Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy as the primary tool for confirming the integrity of the azocane ring, benchmarked against other common analytical techniques.

The Decisive Power of C13-NMR in Mapping Carbon Skeletons

While techniques like mass spectrometry can confirm molecular weight and IR spectroscopy can identify functional groups, C13-NMR offers an unparalleled, direct view of the molecule's carbon framework. Each unique carbon atom in the azocane ring yields a distinct signal, providing an unambiguous carbon count and invaluable information about its local electronic environment.[3][4] This makes it an exceptionally powerful tool for confirming the successful synthesis of the desired eight-membered ring and distinguishing it from potential isomers or rearrangement products.

Decoding the C13-NMR Spectrum of Azocane: Principles and Predictions

The chemical shift (δ) of each carbon in the azocane ring is governed by several key factors. Understanding these principles is crucial for accurate spectral interpretation.

  • Electronegativity of the Heteroatom: The most significant influence on the azocane C13-NMR spectrum is the nitrogen atom. Carbon atoms directly bonded to the nitrogen (C2 and C8) are deshielded due to the inductive effect of the electronegative nitrogen. This pulls electron density away from the carbons, causing their nuclei to experience a stronger external magnetic field and resonate at a higher frequency (further downfield).[5][6][7]

  • Hybridization: All carbons in the saturated azocane ring are sp³ hybridized, placing them in the typical upfield region of a C13-NMR spectrum (generally 0-90 ppm), far from the downfield signals of sp² (100-160 ppm) or carbonyl carbons (170-220 ppm).[3][4][8]

  • Conformational Effects: The eight-membered azocane ring is not planar and exists in various flexible conformations (e.g., boat-chair, twist-chair). This conformational averaging at room temperature can sometimes lead to broadened peaks. Low-temperature NMR studies can "freeze out" specific conformers, providing deeper structural insights.[9][10][11][12]

Based on these principles, we can predict the chemical shifts for the unique carbons in the unsubstituted azocane ring. Due to symmetry, only four distinct signals are expected.

Carbon Position(s)Predicted Chemical Shift (δ, ppm)Rationale
C2, C8~45 - 55 ppmDirectly attached to the electronegative nitrogen atom, resulting in significant deshielding (downfield shift).
C3, C7~25 - 35 ppmBeta (β) to the nitrogen. The inductive effect is weaker but still present.
C4, C6~20 - 30 ppmGamma (γ) to the nitrogen. The influence of nitrogen is further diminished.
C5~20 - 30 ppmDelta (δ) to the nitrogen and most "alkane-like." Its shift will be similar to the C4/C6 carbons.

Note: These are estimated values. Actual shifts can vary based on the solvent, concentration, and temperature.

A Self-Validating Experimental Workflow for Azocane Analysis

This protocol ensures reproducibility and accuracy in acquiring C13-NMR data for azocane-containing compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (15-25 mg) B 2. Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C 3. Dissolve Sample (~0.6 mL of solvent) B->C D 4. Add TMS Standard (0 ppm reference) C->D E 5. Transfer to NMR Tube D->E F 6. Insert into Spectrometer E->F G 7. Lock & Shim Instrument F->G H 8. Set Acquisition Parameters (Proton Decoupling) G->H I 9. Acquire Data (Requires multiple scans) H->I J 10. Fourier Transform I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Calibrate TMS to 0 ppm L->M N 14. Identify & Assign Peaks M->N

Caption: C13-NMR Experimental Workflow.

Detailed Protocol Steps:
  • Sample Preparation: Accurately weigh 15-25 mg of the purified azocane-containing compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. Ensure the solvent peak does not overlap with expected sample peaks.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean vial.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference, defining the 0 ppm mark.[4]

  • Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform "locking" (adjusting the field frequency to the deuterium signal of the solvent) and "shimming" (optimizing the magnetic field homogeneity).

  • Acquisition: Use a standard C13-NMR pulse program with proton decoupling. This is critical as it removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (singlet).[7] Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (often several hundred to thousands) must be acquired and averaged to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing: After acquisition, the raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected to ensure accurate peak representation.

  • Analysis: Calibrate the spectrum by setting the TMS peak to exactly 0 ppm. Identify the number of distinct signals and compare their chemical shifts to the expected values for the azocane ring.

Comparative Analysis: C13-NMR vs. Alternative Techniques

While C13-NMR is the gold standard for skeletal confirmation, other techniques provide complementary information. A multi-technique approach is often the most robust strategy.

G start Need to Confirm Azocane Synthesis? q_mw Is Molecular Weight Correct? start->q_mw ms Perform Mass Spectrometry q_mw->ms Yes q_mw->ms No q_nh Is N-H bond present (for unsubstituted azocane)? ir Perform FT-IR Spectroscopy q_nh->ir Yes q_nh->ir No q_ring Need to confirm the 8-membered ring skeleton? nmr Perform C13-NMR q_ring->nmr Yes q_ring->nmr No ms->q_nh Correct MW fail Re-evaluate Synthesis/ Purification ms->fail Incorrect MW ir->q_ring N-H Present ir->fail N-H Absent success Structure Confirmed nmr->success Correct C-skeleton nmr->fail Incorrect C-skeleton

Sources

Validation

A Comparative Guide to HPLC Method Development for Azocan-3-yl Carbamate Purity Analysis

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of azocan-3-yl carbamate. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of azocan-3-yl carbamate. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision, comparing alternative approaches and grounding the final protocol in rigorous validation principles as outlined by the International Council for Harmonisation (ICH).

Chapter 1: Analyte Characterization and Strategic Imperatives

Azocan-3-yl carbamate is a moderately polar small molecule containing a flexible eight-membered azacyclic ring and a polar carbamate functional group. The purity of such a compound is a critical quality attribute (CQA) in pharmaceutical development, as impurities can impact both safety and efficacy. Potential process-related impurities may arise from starting materials or side reactions during synthesis, including urea-type byproducts or precursors.[1][2] Degradation products could result from hydrolysis of the carbamate ester linkage.

The primary analytical challenge is to develop a stability-indicating method capable of separating the main component from all potential and actual impurities with high resolution and sensitivity.

Chapter 2: Foundational Method Development: A Comparative Analysis

The selection of chromatographic conditions is a systematic process of balancing analyte retention, resolution from impurities, and analysis time. Reversed-phase liquid chromatography (RP-LC) is the most versatile and widely used mode in pharmaceutical analysis and serves as our logical starting point.[3][4] In RP-LC, a non-polar stationary phase is paired with a polar mobile phase; hydrophobic molecules are retained more strongly.[4]

Column Chemistry: The Core of Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity. We evaluated three common reversed-phase chemistries to determine the optimal choice for azocan-3-yl carbamate and its hypothetical impurities (Impurity A: a more polar precursor; Impurity B: a less polar urea-type byproduct).

  • Standard C18 (L1): A traditional octadecylsilane column offers high hydrophobicity and is the workhorse of RP-HPLC.

  • C8 (L7): With shorter alkyl chains, C8 columns are less retentive than C18, which can be advantageous for reducing run times for moderately polar compounds.

  • Phenyl-Hexyl (L11): This phase provides alternative selectivity through π-π interactions with aromatic rings, which can be beneficial if the analyte or impurities contain phenyl groups.

Experimental Protocol: Column Screening

  • System: Agilent 1260 Infinity II HPLC or equivalent, with Diode Array Detector (DAD).

  • Test Mixture: Prepare a solution containing azocan-3-yl carbamate (~100 µg/mL), Impurity A (~1 µg/mL), and Impurity B (~1 µg/mL) in 50:50 Acetonitrile:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 220 nm.

  • Injection Volume: 5 µL.

  • Procedure: Equilibrate each column for 20 minutes before injecting the test mixture.

Table 1: Comparative Performance of Different Stationary Phases

Stationary PhaseRetention Time (API, min)Resolution (API/Impurity A)Resolution (API/Impurity B)Tailing Factor (API)
Standard C18 8.52.12.51.2
C8 7.21.82.31.3
Phenyl-Hexyl 8.12.03.11.1

Analysis: The C18 phase provided good general retention and resolution. The C8 column resulted in shorter retention times but at the cost of reduced resolution for the more polar Impurity A. The Phenyl-Hexyl column offered superior resolution for Impurity B and a better peak shape (lower tailing factor) for the API, likely due to beneficial secondary interactions. Decision: The Phenyl-Hexyl column was selected for further optimization.

Mobile Phase Composition

The mobile phase composition fine-tunes retention and selectivity. We compared acetonitrile (ACN) and methanol (MeOH) as the organic modifier and evaluated the effect of pH by using different additives.

  • Acetonitrile: Generally has a lower viscosity and provides different selectivity compared to methanol.

  • Methanol: A protic solvent that can engage in hydrogen bonding, altering interactions with the stationary phase.

  • Formic Acid (pH ~2.7): Used to suppress the ionization of free silanol groups on the silica surface, reducing peak tailing for basic compounds.

  • Ammonium Acetate Buffer (pH ~4.5): Provides pH control, which can be critical if the analyte or impurities have ionizable functional groups.

A similar screening protocol as in 2.1 was performed using the Phenyl-Hexyl column. Acetonitrile provided sharper peaks and better overall resolution than methanol. The use of 0.1% formic acid was found to be sufficient to produce symmetrical peaks, indicating that the basic nitrogen in the azocane ring was protonated, leading to good chromatographic behavior.

Chapter 3: Method Optimization Workflow

With a column and mobile phase system selected, the next step is to optimize the conditions to achieve the best possible separation in the shortest time.

Caption: Workflow for systematic HPLC method development.

Optimization of the gradient from a broad 10-90% B to a targeted 30-70% B over 10 minutes provided sufficient resolution for all known impurities while reducing the total run time to 15 minutes, including equilibration.

Chapter 4: Final Optimized Method and System Suitability

This section details the final, optimized protocol for the purity analysis of azocan-3-yl carbamate.

Experimental Protocol: Final Purity Method

  • HPLC System: A gradient-capable HPLC system with a UV/DAD detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 10.1 min: 30% B

    • 15.0 min: 30% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution containing the API and known impurities.[5][6]

Table 2: System Suitability Criteria

ParameterRequirementJustification
Tailing Factor (API) ≤ 1.5Ensures peak symmetry for accurate integration.
Resolution (Critical Pair) ≥ 2.0Guarantees baseline separation of the closest eluting peaks.
RSD of Peak Area (n=6) ≤ 2.0%Demonstrates injection precision.
Plate Count (API) ≥ 5000Indicates column efficiency.

Chapter 5: Method Validation (ICH Q2(R1) Framework)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][7][8] The following parameters must be assessed for a quantitative impurity method.

Caption: Key parameters for analytical method validation.

Validation Protocols
  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) are performed on the drug substance. The method must demonstrate that the API peak is resolved from all degradation product peaks (peak purity analysis using DAD is required).

  • Linearity: A series of at least five solutions are prepared for the API and each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification level. The peak area versus concentration data is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing a sample of known concentration (placebo) spiked with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should be within 90.0% to 110.0% for each impurity.

  • Precision:

    • Repeatability: Six replicate preparations of a sample spiked with impurities at the 100% level are analyzed on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 5.0%.

    • Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day with a different instrument. The results are statistically compared.

  • Limit of Quantitation (LOQ): Established as the lowest concentration that meets the accuracy and precision requirements. It can be estimated based on a signal-to-noise ratio of 10:1.

  • Robustness: The effect of small, deliberate changes to the method parameters (e.g., ±2 °C in column temperature, ±0.1 units of mobile phase pH, ±5% in organic composition) on the results is evaluated. The system suitability criteria must still be met.[5]

Conclusion

A robust, stability-indicating HPLC method for the purity determination of azocan-3-yl carbamate was successfully developed and validated according to ICH guidelines. The comparative approach in the initial development phase, particularly in the selection of the Phenyl-Hexyl stationary phase, was critical in achieving optimal selectivity. The final method demonstrates high levels of specificity, accuracy, and precision, making it suitable for its intended purpose in a regulated pharmaceutical quality control environment.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Veeprho. Carbamic Acid Impurities and Related Compound. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (2025). [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025). [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Office of Scientific and Technical Information. Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. (2008). [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112. [Link]

  • Wikipedia. Urea. [Link]

Sources

Comparative

A Comparative Guide to the Chiral HPLC Separation of tert-butyl N-(azocan-3-yl)carbamate Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise analysis and separation of stereoisomers are paramount. The differential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise analysis and separation of stereoisomers are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the quality, safety, and efficacy of chiral drug candidates. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of tert-butyl N-(azocan-3-yl)carbamate, a key chiral building block in the synthesis of various pharmaceutical compounds.

The azocane ring, an eight-membered saturated heterocycle, presents unique conformational complexities that can render chiral separations challenging. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group further influences the molecule's interaction with chiral stationary phases (CSPs). This guide will explore the rationale behind selecting appropriate CSPs, optimizing mobile phase conditions, and provide detailed experimental protocols to achieve baseline separation of the enantiomers.

The Critical Role of Chiral Stationary Phase Selection

The cornerstone of successful chiral HPLC is the selection of an appropriate CSP. For a molecule like tert-butyl N-(azocan-3-yl)carbamate, which contains a secondary amine functionality protected as a carbamate and a flexible eight-membered ring, polysaccharide-based CSPs are the most promising candidates. These CSPs, typically derivatives of cellulose or amylose, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers.[1][2]

Two of the most widely utilized and effective classes of polysaccharide-based CSPs are those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). These are commercially available under various trade names, such as Lux Cellulose-1 and Chiralcel OD-H (cellulose-based), and Lux Amylose-1 and Chiralpak AD-H (amylose-based).[3][4]

The selection between a cellulose-based and an amylose-based CSP is often empirical. The helical structure of the polysaccharide polymer creates chiral grooves, and subtle differences in the analyte's shape and functionality will determine which CSP provides a better stereoselective fit. For cyclic amines and carbamates, both types of phases have shown success, and a screening approach is often the most efficient path to a successful separation.

dot graph TD { rankdir="LR" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Chiral HPLC Method Development"

Comparative Performance of Chiral Stationary Phases

Chiral Stationary PhaseChiral SelectorExpected Performance for Cyclic Amine CarbamatesKey Interaction Mechanisms
Lux Cellulose-1 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Generally provides good to excellent resolution. The rigid structure of cellulose can offer strong steric interactions.Hydrogen bonding with the carbamate group, π-π interactions with the phenyl groups, and steric hindrance within the chiral grooves.[1]
Lux Amylose-1 / CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Often shows complementary selectivity to cellulose-based phases. The more flexible helical structure of amylose can accommodate different molecular shapes.Similar to cellulose-based CSPs, relying on hydrogen bonds, π-π interactions, and steric fit. The different polymer backbone can lead to altered enantioselectivity.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral HPLC separation of tert-butyl N-(azocan-3-yl)carbamate isomers, based on established protocols for similar compounds.

Protocol 1: Normal-Phase Chromatography on Lux Cellulose-1

This protocol is a robust starting point for method development, leveraging the well-established performance of cellulose-based CSPs in normal-phase mode.

Instrumentation:

  • HPLC system with a UV detector

Chiral Stationary Phase:

  • Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (or equivalent CHIRALCEL® OD-H)

Mobile Phase:

  • Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • For basic compounds like the analyte, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase is crucial to improve peak shape and reduce tailing.[5]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic tert-butyl N-(azocan-3-yl)carbamate in the mobile phase at a concentration of approximately 1 mg/mL.

Method Optimization:

  • If the retention times are too long, increase the percentage of IPA in the mobile phase (e.g., to 80:20 n-Hexane:IPA).

  • If the enantiomers are not resolved, decrease the percentage of IPA (e.g., to 95:5 n-Hexane:IPA) to increase retention and potential for chiral recognition.

G

Protocol 2: Polar Organic Mode on Lux Amylose-1

Polar organic mode can sometimes offer different selectivity compared to normal-phase and is a valuable alternative to screen.

Instrumentation:

  • HPLC system with a UV detector

Chiral Stationary Phase:

  • Lux® Amylose-1, 250 x 4.6 mm, 5 µm (or equivalent CHIRALPAK® AD-H)

Mobile Phase:

  • Methanol with 0.1% diethylamine (DEA).

Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic tert-butyl N-(azocan-3-yl)carbamate in methanol at a concentration of approximately 1 mg/mL.

Method Optimization:

  • If retention is too strong, a stronger polar organic solvent such as ethanol or a mixture of methanol and acetonitrile can be explored.

Causality Behind Experimental Choices

  • Choice of Polysaccharide-Based CSPs: The carbamate group in the analyte can act as both a hydrogen bond donor and acceptor, making it well-suited for interaction with the carbamate linkages on the polysaccharide-based CSPs. The bulky Boc group and the flexible azocane ring create a distinct three-dimensional structure that can be effectively discriminated by the chiral grooves of these stationary phases.[4]

  • Normal-Phase vs. Polar Organic Mode: Normal-phase chromatography with alkane/alcohol mobile phases often provides excellent selectivity for chiral separations on polysaccharide CSPs. The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the chiral recognition sites to dominate the separation. Polar organic mode, using solvents like methanol or acetonitrile, offers an alternative elution mechanism and can be beneficial for compounds with limited solubility in non-polar solvents.

  • The Role of Amine Additives: The basic nature of the secondary amine in the azocane ring, even when protected, can lead to strong interactions with residual acidic silanol groups on the silica support of the CSP. This can result in poor peak shape (tailing) and reduced resolution. The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase neutralizes these active sites, leading to symmetrical peaks and improved separation.[5]

Conclusion

The successful chiral HPLC separation of tert-butyl N-(azocan-3-yl)carbamate enantiomers is readily achievable through a systematic screening of polysaccharide-based chiral stationary phases. Both cellulose and amylose-based columns, such as the Lux Cellulose-1 and Lux Amylose-1, are excellent starting points for method development. Optimization of the mobile phase, particularly the choice of organic modifier and the use of a basic additive, is critical for achieving baseline resolution and excellent peak shape. The protocols and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for the enantiomeric purity determination of this important chiral building block.

References

  • Phenomenex, Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Phenomenex Lux Cellulose-2 Chiral HPLC Columns. Retrieved from [Link]

  • Blaschke, G., & Chankvetadze, B. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(52), 29699-29711. Retrieved from [Link]

  • Atienza, J., et al. (2023). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 1. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Zhao, H., et al. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 15(1), 1-12. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]

  • Layton, S. E. (2006). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Lux™. Retrieved from [Link]

  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]

Sources

Validation

Benchmarking Synthetic Routes for 3-Substituted Azocanes: A Comparative Technical Guide

Topic: Benchmarking Synthetic Routes for 3-Substituted Azocanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The azocane (octahydroazocine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthetic Routes for 3-Substituted Azocanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azocane (octahydroazocine) scaffold represents a privileged yet underutilized pharmacophore in medicinal chemistry, largely due to the "medium-ring challenge." Unlike 5- or 6-membered rings, 8-membered heterocycles suffer from significant transannular strain (Prelog strain) and unfavorable entropic factors during cyclization.

For 3-substituted azocanes—critical for diversifying tropane alkaloid analogs or designing novel CNS ligands—the synthetic difficulty is compounded by the need for precise stereocontrol. This guide benchmarks the two most robust methodologies: Ring-Closing Metathesis (RCM) (the industry standard) and Pd-Catalyzed Ring Expansion (the emerging stereoselective alternative).

The Core Challenge: Thermodynamics of the 8-Membered Ring

Synthesizing 3-substituted azocanes requires overcoming two primary barriers:

  • Entropic Disadvantage: The probability of chain ends meeting is significantly lower for 8-membered chains than for 5- or 6-membered ones.

  • Enthalpic Strain: Transannular interactions (H-H eclipsing across the ring) create a high-energy barrier (10–12 kcal/mol) for cyclization.

Comparative Overview
FeatureRoute A: Ring-Closing Metathesis (RCM)Route B: Pd-Catalyzed Ring Expansion
Mechanism Ru-catalyzed olefin metathesisPd-mediated allylic rearrangement
Primary Utility Large-scale, non-stereospecific accessStereoselective synthesis from chiral pool
Key Intermediate

-Diene amine
Vinyl-substituted pyrrolidine/piperidine
Atom Economy Moderate (loss of ethylene)High (isomerization/rearrangement)
3-Sub Access Pre-installed on linear precursorTransferred from cyclic precursor with chirality transfer

Route A: Ring-Closing Metathesis (RCM)

Status: Industry Standard for Scaffold Generation

Mechanistic Rationale

RCM remains the most reliable method for constructing the 8-membered skeleton. The reaction utilizes a Ruthenium carbene complex (Grubbs II or Hoveyda-Grubbs II) to cyclize an acyclic diene. For 3-substituted azocanes, the substituent must be pre-installed on the linear amine precursor.

Critical Consideration: RCM yields the unsaturated azocine (usually


 or 

). A subsequent hydrogenation step is required to access the saturated azocane.
Protocol: Synthesis of 3-Benzylazocane

Precursor:


-Boc-3-benzyl-di-4,7-enylamine.

Step-by-Step Methodology:

  • Concentration Control: Dissolve the diene precursor in degassed CH

    
    Cl
    
    
    
    to a final concentration of < 5 mM .
    • Why? High dilution is non-negotiable to favor intramolecular cyclization over intermolecular oligomerization (ADMET).

  • Catalyst Addition: Add Grubbs 2nd Generation catalyst (5–10 mol%).

  • Reflux: Heat to reflux (40 °C) for 12–24 hours under an inert atmosphere (Ar/N

    
    ).
    
    • Monitoring: Monitor the disappearance of the terminal alkene via TLC or NMR.

  • Workup: Quench with ethyl vinyl ether (to trap active Ru species) or use a scavenger resin (e.g., SiliaMetS®). Concentrate in vacuo.

  • Hydrogenation: Dissolve the crude azocine in MeOH. Add Pd/C (10 wt%) and stir under H

    
     (1 atm) for 4 hours to reduce the alkene.
    
  • Deprotection: Remove the Boc group (TFA/DCM) to yield the free amine.

Data & Performance
  • Typical Yield: 65–85% (Cyclization step).

  • Stereoselectivity: Low.[1] The resulting double bond is usually a mixture of E/Z isomers (often favoring Z in 8-membered rings), which becomes irrelevant after hydrogenation. However, the stereocenter at C3 is preserved from the starting material.

Route B: Pd-Catalyzed Ring Expansion

Status: High-Precision/Stereoselective Alternative

Mechanistic Rationale

This route exploits the strain release of a vinyl-substituted 5- or 6-membered ring. Under Palladium catalysis, a 2-vinyl piperidine or pyrrolidine undergoes ionization to a


-allyl Pd complex. The nitrogen nucleophile then attacks the distal carbon of the allyl system, effecting a ring expansion.

Why Choose This? It allows for Chirality Transfer . If you start with an enantiopure vinyl heterocycle (easily accessible from amino acids), the stereochemical information is relayed to the new 3-position of the azocane with high fidelity.

Protocol: Expansion of 2-Vinylpiperidine to 3-Substituted Azocane

Precursor: Enantiopure


-Tosyl-2-vinylpiperidine derivative.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, mix Pd

    
    (dba)
    
    
    
    (2.5 mol%) and a bidentate phosphine ligand (e.g., dppb or dppe, 5 mol%) in THF.
    • Ligand Choice: The bite angle of the ligand dictates the regioselectivity of the attack.

  • Substrate Addition: Add the vinyl piperidine substrate (0.1 M in THF).

  • Reaction: Stir at room temperature or mild heat (40 °C) for 12–18 hours.

    • Mechanism:[2][3][4] The N-Ts group acts as a leaving group during ionization and re-attacks to close the expanded ring.

  • Purification: Filter through a celite plug and purify via flash chromatography.

Data & Performance
  • Typical Yield: 70–92%.

  • Enantiomeric Excess (ee): >90% retention of chirality.

  • Atom Economy: 100% (Isomerization).

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of RCM (Route A) and Ring Expansion (Route B).

AzocanePathways cluster_RCM Route A: Ring-Closing Metathesis cluster_Expansion Route B: Pd-Catalyzed Expansion Linear Linear Diene (3-Substituted) RuCarbene Ru-Carbene Intermediate Linear->RuCarbene Grubbs II Azocine Azocine (Unsaturated) RuCarbene->Azocine - Ethylene AzocaneA 3-Substituted Azocane Azocine->AzocaneA H2, Pd/C VinylPip 2-Vinyl Piperidine (Chiral) PdAllyl Pd-Allyl Complex VinylPip->PdAllyl Pd(0) Ionization AzocineExp Azocine Derivative PdAllyl->AzocineExp Distal Attack AzocaneB 3-Substituted Azocane AzocineExp->AzocaneB Reduction

Caption: Comparison of RCM (Blue) vs. Pd-Expansion (Red) pathways. RCM builds the ring from scratch; Expansion enlarges a smaller ring.

Decision Matrix: Which Route to Choose?

ScenarioRecommended RouteReasoning
Early Discovery / SAR Route A (RCM) Modular. Easy to vary substituents on the linear chain without re-optimizing the cyclization.
Stereodefined Target Route B (Expansion) Superior control over the C3 stereocenter via chirality transfer from accessible proline/pipecolic acid derivatives.
Scale-Up (>100g) Route B (Expansion) Avoids high dilution requirements of RCM; Pd catalysts are generally easier to remove than Ru.
Complex Scaffolds Route A (RCM) Tolerates a wider range of functional groups (esters, amides) compared to the sensitive Pd-allyl intermediates.

References

  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Source: Royal Society of Chemistry (Chemical Science) [Link]

  • Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. Source: National Institutes of Health (PMC) [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Source: European Journal of Organic Chemistry [Link][1]

  • Ring-closing metathesis (General Review). Source: Wikipedia / Organic Chemistry Portal [Link]

Sources

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